The table below summarizes the key quantitative findings from a 2009 study on Fluorapacin's metabolites in a rat model [1].
| Aspect of Study | Details |
|---|---|
| Compound Name | This compound (bis(4-fluorobenzyl)trisulfide) [1] |
| Reported Activity | Broad-spectrum anti-proliferative activity; in vivo anti-tumor efficacy in human xenograft mice models [1] |
| Safety Profile | Described as having an "excellent safety profile" in the cited study [1] |
| Identified Metabolites | para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [1] |
| Analysis Method | A developed and validated HPLC-UV method for simultaneous determination of metabolites [1] |
| Excretion Recovery | Total urinary excretion recovery of p-FHA and p-FBA was 67.6 +/- 4.9% (mean +/- SE, n=6) of the dosage after 48 hours [1] |
The search results confirm that this compound is a real compound that has been investigated for its anti-tumor properties, but its specific molecular mechanism remains unclear [1]. To guide your research, here are relevant signaling pathways and concepts frequently targeted in anti-cancer drug development that could be relevant to this compound.
The diagram below illustrates the interconnected nature of key oncogenic signaling pathways, which are common targets for anti-cancer therapies [2].
Key pathways and concepts to investigate for this compound's mechanism include [2] [3]:
Given the limited specific data, here are steps to build a complete profile of this compound:
The searched studies focused on this compound's stability and metabolites, rather than its direct effects on microtubules. The following table summarizes the available chemical and metabolic stability data.
| Aspect Studied | Condition / Metabolite | Key Finding or Identity |
|---|---|---|
| Chemical Stability [1] | Acid (1.0M HCl) | No effect on recovery |
| Base (1.0M NaOH) | Accelerated disproportionation | |
| Optimal pH (aqueous media) | pH 4.0–8.0 | |
| Strong light (4500 Lx, 10 days) | Substantial effect on recovery, especially in the finished product | |
| Metabolic Identification (in rat urine) [2] | para-Fluorohippuric Acid (p-FHA) | Major metabolite |
| para-Fluorobenzoic Acid (p-FBA) | Identified metabolite | |
| Total Urinary Excretion (48h) | 67.6% ± 4.9% of administered dose (as p-FHA and p-FBA) |
While the specific protocols for this compound are not available, the following established methodologies are highly relevant for investigating a compound's effect on microtubules.
This protocol, adapted from a study on nerve growth factor and chondroitin sulfate proteoglycans, details how to visualize and quantify microtubule growth in live cells [3].
This innovative protocol describes a method to disrupt microtubule polymerization into specific cellular compartments, such as dendritic spines, without globally affecting microtubule dynamics in the cell [4].
The diagram below illustrates the general cellular pathway for regulating microtubule dynamics, which is relevant for understanding how a compound might disrupt the process.
A key preclinical study investigated the metabolic fate of Fluorapacin in rats. The research identified and established a method to simultaneously determine two primary metabolites in rat urine, which is essential for understanding the drug's pharmacokinetic profile [1].
The table below summarizes the quantitative data on these metabolites:
| Metabolite Name | Abbreviation | Chemical Nature | Excretion Recovery (Mean ± SE) | Significance |
|---|---|---|---|---|
| para-Fluorohippuric Acid | p-FHA | Hippuric acid derivative | Major metabolite | Main urinary metabolite of this compound [1]. |
| para-Fluorobenzoic Acid | p-FBA | Benzoic acid derivative | - | Secondary metabolite; further research into its own activity may be warranted [1] [2]. |
| Total Excretion | p-FHA + p-FBA | - | 67.6 ± 4.9% of dosage | High total recovery indicates urinary excretion is a major pathway for this compound clearance [1]. |
The study provides a validated HPLC-UV method for the simultaneous determination of p-FHA and p-FBA in rat urine [1]. The following workflow outlines the key steps:
Experimental workflow for metabolite analysis
The specific methodological details are as follows:
This compound (bis(4-fluorobenzyl)trisulfide) is a small molecule derivative of a natural product trisulfide. Prior to the metabolite study, it was known to have a broad spectrum of anti-proliferative activity and demonstrated in vivo anti-tumor efficacy in human xenograft mice models with an excellent safety profile [1].
While the specific molecular targets of this compound are not detailed in the search results, several key signaling pathways are frequently activated in tumors and are common targets for anti-tumor drug discovery. The relationship between these pathways and tumor processes can be visualized as follows:
{ Core signaling pathways in cancer }
Understanding these pathways provides context for the mechanisms that promising anti-tumor agents like this compound might influence [3] [4] [5].
The available data offers a solid starting point. To build a comprehensive whitepaper, I suggest you focus on the following areas:
The table below summarizes the core physicochemical and solid-state properties of this compound, which are critical for pre-formulation and quality control.
| Property Category | Details and Parameters |
|---|---|
| IUPAC Name / Synonyms | bis(p-fluorobenzyl)trisulfide; Bis(4-fluorobenzyl)trisulfide [1] |
| Molecular Formula | C₁₄H₁₂F₂S₃ [1] |
| Solid-State Form | Monoclinic crystal system [1] |
| Space Group | C2/c [1] |
| Unit Cell Parameters | a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, β = 104.25(1)° [1] |
| Thermal Properties (DSC) | Onset Melting Point: 60.4 - 60.7 °C; Peak Melting Point: 62.1 - 62.4 °C [1] |
| Thermal Stability (TGA) | 5% weight loss at 163.3 °C [1] |
| Vibrational Spectroscopy (FT-IR) | Characteristic absorption bands for S–S stretch, C–S stretch, and aromatic substitution [1] |
The following table consolidates the available activity, metabolic, and mechanistic information from preclinical studies.
| Aspect | Findings & Quantitative Data |
|---|---|
| Anti-proliferative Activity | Exhibits a broad spectrum of anti-proliferative activity in human xenograft mouse models. Demonstrated in vivo anti-tumor efficacy with an excellent safety profile [2] [1]. |
| Metabolites (Rat, in vivo) | Two main metabolites identified in rat urine: para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [2]. |
| Urinary Excretion (Rat) | p-FHA is the major metabolite. Total urinary excretion recovery of p-FHA and p-FBA was 67.6 ± 4.9% (mean ± SE, n=6) of the dosage within 48 hours of intravenous administration [2]. |
| Proposed Mechanism | Described as an antimitotic agent [1]. The precise molecular target and specific signaling pathways affected (e.g., MAPK, Wnt, Akt) are areas for further research, as is common for many natural product derivatives [3]. |
For researchers aiming to validate or build upon these findings, here are the methodologies for key experiments as described in the literature.
This HPLC-UV method was developed for the simultaneous determination of the two main metabolites [2].
The following workflow was used to determine the crystal structure and characterize the solid-state properties of the drug substance [1].
Experimental workflow for this compound solid-state characterization [1]
Based on the compiled data, the following areas are critical for a complete understanding of this compound's mechanism and for advancing its development:
Fluorapacin, scientifically known as bis(4-fluorobenzyl)trisulfide, represents a significant advancement in the development of natural product-derived anticancer agents. This synthetic derivative originates from dibenzyl trisulfide (DTS), a secondary metabolite isolated from the medicinal plant Petiveria alliacea (commonly known as Guinea Hen Weed or Anamu) [1] [2]. This compound has emerged as a promising chemotherapeutic candidate due to its broad-spectrum anti-proliferative activity and remarkable in vivo efficacy demonstrated in human xenograft mouse models [3] [4]. The strategic incorporation of fluorine atoms at the para-positions of the benzyl rings has enhanced both the pharmacological activity and metabolic stability compared to the parent compound, while maintaining an excellent safety profile that supports its continued development [4].
The molecular structure of this compound features a central trisulfide bridge (-S-S-S-) connected to two 4-fluorobenzyl groups. This arrangement creates a unique symmetrical configuration that has been thoroughly characterized through X-ray crystallography studies, revealing a monoclinic unit cell with dimensions a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, β = 104.25(1)°, and a cell volume of 1,448.4(2) ų [5]. The compound crystallizes in the space group C2/c with Z = 4, indicating four molecules per unit cell. Extensive physical characterization including X-ray powder diffraction (XRPD), Fourier-transform infrared (FT-IR) spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) has confirmed consistent crystalline forms regardless of recrystallization solvent, with DSC showing onset temperatures at 60.4-60.7°C and peak temperatures at 62.1-62.4°C for melting transitions [5].
The chemical stability of this compound has been systematically evaluated under various stress conditions to determine appropriate formulation, storage, and handling parameters for pharmaceutical development. Comprehensive stability studies have revealed that this compound exhibits exceptional stability across a wide range of environmental conditions, with some specific vulnerabilities that require consideration in drug product development [4].
Table 1: Stability Profile of this compound API and Finished Pharmaceutical Product (FPP)
| Stress Condition | Exposure Parameters | Effect on this compound | Recovery/Notes |
|---|---|---|---|
| Thermal Stress | 40°C and 60°C for 10 days | No significant degradation | Excellent thermal stability |
| Freeze-Thaw Cycles | 3 cycles | Minimal impact | 99.57% recovery of API |
| Oxidative Stress | 30% H₂O₂ aqueous solution | Resistant to oxidation | Confirmed oxidative stability |
| Photolytic Stress | Strong light (4500±500 Lx) for 10 days | Substantial degradation | FPP more susceptible than API |
| Acidic Condition | 1.0M HCl | No significant degradation | Acid-stable |
| Basic Condition | 1.0M NaOH | Accelerated degradation | Disproportionation to disulfide (A) and tetrasulfide (B) |
| pH Range Stability | pH 2.0-10.0 for 6 hours | Optimal stability at pH 4.0-8.0 | Narrower stable range |
| Long-Term Stability | 25±2°C, RH 60±10%, 24 months | No significant chemical change | Minor color change in FPP |
| Accelerated Stability | 40±2°C, RH 75±5%, 6 months | No significant degradation | Suitable for clinical development |
The degradation pathway of this compound primarily involves disproportionation reactions under forced conditions, yielding two main related substances: bis(4-fluorobenzyl)disulfide (Compound A) and bis(4-fluorobenzyl)tetrasulfide (Compound B) [4]. These degradation products have been synthesized and characterized to confirm their structures and support the development of stability-indicating analytical methods. The susceptibility to basic conditions suggests that formulation strategies should avoid strongly alkaline excipients, while the photosensitivity indicates a requirement for light-protective packaging for the final drug product.
This compound exerts potent antiproliferative effects primarily through disruption of microtubule dynamics, functioning as a novel antimitotic agent. Mechanistic studies have revealed that this compound directly binds to β-tubulin at a specific cysteine residue (Cys-12), forming a covalent β-tubulin-SS-fluorobenzyl adduct [6]. This unique binding mechanism differentiates this compound from other tubulin-targeting agents such as taxanes and vinca alkaloids, which target distinct sites on tubulin. The modification of β-tubulin at Cys-12 leads to suppression of microtubule dynamics, resulting in mitotic arrest and subsequent apoptosis in cancer cells. This specific targeting of cysteine residues in tubulin also explains the compound's selectivity, as the redox-sensitive cysteine residues are more accessible in rapidly dividing cancer cells compared to normal cells.
This compound and its parent compound DTS demonstrate significant activity as mitogen-activated protein kinase (MAPK) signal transduction modulators [1] [2]. Specifically, these compounds cause hyper-phosphorylation of growth factor-induced MAP kinases ERK1 and ERK2, which are critical regulators of diverse cellular processes including proliferation, differentiation, and apoptosis. The MAPK pathway modulation contributes to the compound's broad-spectrum anticancer activity and may explain its effects on immune cell function and neuronal growth [2]. The sustained activation of ERK1/2 by DTS has been implicated in the improvement of long-term memory and neuronal growth, suggesting potential applications beyond oncology for these compounds.
Mechanisms of this compound showing multiple pathways leading to therapeutic effects
This compound and DTS demonstrate significant chemopreventive potential through inhibition of cytochrome P450 1A1 (CYP1A1) activity, a key enzyme involved in the metabolic activation of environmental procarcinogens such as benzo[a]pyrene [7]. Research has shown that DTS binds directly to and competitively inhibits the CYP1A1 active site without impacting the expression of the aryl hydrocarbon receptor (AHR). Molecular docking studies and dynamics simulations indicate that DTS binds proximal to the heme active site of CYP1A1, with the trisulfide bond playing a critical role in this interaction. This specific enzyme inhibition prevents the biotransformation of procarcinogens into their DNA-binding metabolites, thereby reducing carcinogen-induced DNA damage and potentially lowering cancer risk.
The immunomodulatory properties of this compound's parent compound, DTS, include a unique cytokine switching mechanism that downregulates pro-inflammatory cytokines from the Th-1 cell pathway while upregulating cytokines from the Th-2 pathway [2]. This immunomodulatory activity is complemented by significant effects on the reticuloendothelial system, including increased granulocyte counts and enhanced cellularity in thymic and Peyer's patches. Additionally, DTS prevents the denaturation of serum albumin, a characteristic feature of nonsteroidal anti-inflammatory drugs (NSAIDs), supporting its potential application in the treatment of inflammatory conditions [1] [2]. These immunomodulatory and anti-inflammatory properties may contribute to the compound's overall therapeutic profile, particularly in the context of cancer immunotherapy combinations and treatment of inflammation-associated malignancies.
This compound has demonstrated broad-spectrum anti-proliferative activity across diverse cancer cell lines, with particular potency observed in experimental models. The compound has shown excellent in vivo anti-tumor efficacy in human xenograft mouse models, with researchers noting an exceptional safety profile that supports its continued development as a clinical candidate [3] [4]. The parent compound DTS has demonstrated increased cytotoxic activity (70-1000 fold enhancement) when bound to albumin in vitro, suggesting that serum protein binding may enhance rather than diminish its therapeutic potential [2]. Notably, DTS exhibits selective toxicity toward cancer cells, as demonstrated in studies where zygotes of Asterina pectinifera (starfish) exposed to DTS at concentrations lethal to cancer cells (10 mM) showed no effect on the sensitive process of protein biosynthesis, and proliferation of HOFA human fibroblast (noncancerous) cells was not severely affected by concentrations lethal to most cancer cell lines [2].
The metabolic pathway of this compound has been characterized through identification of its primary metabolites in rat urine following intravenous administration. Two major metabolites have been identified: para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [3]. These metabolites were identified using GC-MS and HPLC techniques, with p-FHA representing the major metabolite in urine. A validated HPLC-UV method demonstrated excellent specificity, accuracy, precision, and stability for simultaneous determination of these metabolites.
Table 2: Pharmacokinetic and Metabolic Parameters of this compound
| Parameter | Results | Experimental Conditions |
|---|---|---|
| Major Metabolites | p-FHA (para-fluorohippuric acid) and p-FBA (para-fluorobenzoic acid) | Rat urine after IV administration |
| Primary Metabolite | p-FHA | Identified by GC-MS and HPLC |
| Total Excretion Recovery | 67.6 ± 4.9% (mean ± SE, n=6) of dosage | 48 hours post-administration |
| Analytical Method | HPLC-UV with simultaneous determination | Validated method: excellent specificity, accuracy, precision |
| Protein Binding Effect | 70-1000 fold increase in cytotoxic activity when DTS bound to albumin | In vitro studies |
| Selective Toxicity | Non-cancerous HOFA fibroblasts not severely affected at 8.9 μM | Concentration lethal to most cancer cell lines |
The extensive urinary excretion of this compound metabolites (67.6% of administered dose within 48 hours) indicates favorable elimination characteristics with minimal potential for long-term tissue accumulation. The identification of the specific metabolic products provides important insights for designing appropriate bioavailability studies and understanding potential drug-drug interactions in clinical settings.
The broad-spectrum activity of this compound against various cancer types positions it as a promising candidate for multiple oncology indications. The compound's unique mechanism of action targeting β-tubulin at Cys-12 suggests potential utility against tumors that have developed resistance to conventional tubulin-targeting agents [6]. The MAPK pathway modulation demonstrated by the parent compound DTS indicates potential applications in cancers driven by RAS/RAF mutations, where aberrant MAPK signaling plays a crucial role in tumor progression and maintenance [8] [2]. Furthermore, the CYP1A1 inhibitory activity [7] suggests potential application as a chemopreventive agent for individuals at high risk of developing environmentally-induced cancers, particularly those with exposure to polycyclic aromatic hydrocarbons and other CYP1A1-activated procarcinogens.
Beyond its primary anticancer applications, the pharmacological profile of this compound and its parent compound DTS suggests potential utility in several non-oncological indications:
Neurodegenerative Disorders: The ability of DTS to promote neuronal growth and enhance long-term memory through MAPK pathway activation suggests potential applications in cognitive disorders, including Alzheimer's disease and other dementias [2].
Autoimmune Diseases: The cytokine switching mechanism that shifts immune responses from Th-1 to Th-2 dominance may have therapeutic potential in autoimmune conditions characterized by excessive Th-1 activity, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease [2].
Inflammatory Conditions: The anti-inflammatory properties evidenced by prevention of serum albumin denaturation, similar to NSAIDs, combined with the immunomodulatory activities, suggest potential applications in chronic inflammatory disorders [1].
The diverse pharmacological activities of the trisulfide compounds highlight the potential for drug repurposing beyond their original development as anticancer agents.
A validated HPLC-UV method has been developed for the simultaneous determination of p-FHA and p-FBA, the two main metabolites of this compound in rat urine [3]. This method provides an excellent tool for metabolic studies and pharmacokinetic evaluations during pre-clinical development.
Protocol Details:
A stability-indicating HPLC method has been developed and validated for assessing this compound stability under various stress conditions [4]. This method is crucial for pharmaceutical development, quality control, and determining appropriate storage conditions.
Protocol Details:
The anti-proliferative activity of this compound and related compounds has been evaluated using standardized in vitro assays [6] [2].
Protocol Details:
Therapeutic applications of this compound and DTS derived from their multifaceted mechanisms
This compound represents a promising chemotherapeutic candidate with a unique combination of mechanisms of action, favorable stability profile, and demonstrated efficacy in preclinical models. The compound's multimodal activity targeting microtubule dynamics, MAPK signaling, CYP1A1 inhibition, and immunomodulation distinguishes it from conventional anticancer agents and suggests potential for overcoming drug resistance. The comprehensive stability studies indicate suitable characteristics for pharmaceutical development, with identified vulnerabilities that can be addressed through appropriate formulation strategies.
Future development of this compound should focus on:
The following table consolidates the key stability and property data for Fluorapacin from the identified preclinical study [1].
| Property / Condition | Details / Outcome |
|---|---|
| IUPAC Name | Bis(4-fluorobenzyl)trisulfide [1] |
| Degradation Products | Bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B), formed via disproportionation under stress conditions [1] |
| Photo-stability | Substantial degradation under strong light (4500 Lx ± 500 Lx) for 10 days; effect more pronounced in the Finished Pharmaceutical Product (FPP) than in the Active Pharmaceutical Ingredient (API) [1] |
| Acid/Base Stability | Stable in strong acid (1.0M HCl). Degradation accelerated in strong base (1.0M NaOH) [1] |
| Optimal pH Range | pH 4.0–8.0 (aqueous media, up to 6 hours) [1] |
| Oxidative Stability | Stable in 30% hydrogen peroxide aqueous solution [1] |
| Thermal Stability | Stable at elevated temperatures (40°C and 60°C for 10 days); minor color change in FPP under accelerated conditions [1] |
| Freeze-Thaw Stability | High API recovery (99.57%) after three cycles [1] |
| Overall Conclusion | "Excellent stability as a potential drug candidate for further clinical development investigation" [1] |
Here are the methodologies related to the key stability tests performed on this compound.
While the search results provide specific data on this compound's stability, they do not detail its complete preclinical journey, such as its initial discovery or specific efficacy testing in animal models. The diagrams below outline the general preclinical and development process based on established frameworks [2] [3].
This flowchart visualizes the early stages of drug development, from concept to the start of clinical trials [2].
Preclinical research workflow from concept to clinical trials [2].
Many anticancer agents act on specific signaling pathways. This compound's specific mechanism is not detailed in the search results, but this diagram illustrates two key pathways often dysregulated in cancer [4] [5].
Generalized signaling pathways (Wnt and MAPK) relevant to cancer drug mechanisms [4] [5].
The available information is a solid foundation, but several areas require further investigation for a complete preclinical profile:
Fluorapacin (bis(4-fluorobenzyl)trisulfide) represents a promising anticancer agent currently in advanced development stages. As with all pharmaceutical compounds, establishing robust analytical methods for quality control and stability assessment is critical for regulatory approval. Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are specifically designed and validated to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and process impurities, providing essential data on drug stability under various environmental conditions.
The fundamental purpose of stability-indicating methods is to demonstrate that the method can accurately detect changes in the active ingredient quality over time while effectively distinguishing the API from its degradation products. These methods must undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, and reliability. For this compound, the development of such methods has been particularly important due to its susceptibility to disproportionation under specific conditions, forming related substances bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide [1].
The stability-indicating HPLC method for this compound employs an isocratic separation approach with carefully optimized parameters to ensure precise quantification of both the API and its potential degradants. The method uses a Spherisorb ODS II C₁₈ column (250 mm × 4.6 mm, 5 μm particle size) maintained at 40±1°C. The mobile phase consists of acetonitrile and water in a ratio of 85:15 (v/v), delivered at a flow rate of 1.0 mL/min. Detection is performed using a UV detector set at 218 nm, with an injection volume typically between 10-20 μL [2].
For method development and forced degradation studies, gradient elution approaches may be employed using acidified aqueous mobile phases (such as 0.1% formic acid in water) with acetonitrile as the organic modifier. These methods typically utilize C18 columns with 3-5 μm particle sizes in a 100-150 mm length format, with column temperatures maintained at 30-40°C. The use of photodiode array (PDA) detection across 220-400 nm provides additional peak purity assessment, while mass spectrometry-compatible mobile phases facilitate peak identification during method development [3].
The HPLC method for this compound has been comprehensively validated according to ICH guidelines, with the following performance characteristics:
Table 1: Validation Parameters for this compound HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 160-240 μg/mL | Correlation coefficient (R²) ≥ 0.999 |
| Correlation Coefficient | 0.9997 | R² ≥ 0.999 |
| Limit of Detection (LOD) | 1.4 ng/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 7.0 ng/mL | Signal-to-noise ratio ≥ 10:1 |
| Accuracy (API Recovery) | 98.27% | 98-102% |
| Accuracy (Drug Product Recovery) | 100.40% | 98-102% |
| Repeatability (RSD) | <1.0% | RSD ≤ 2.0% |
| Intermediate Precision | <1.0% | RSD ≤ 2.0% |
The method demonstrated excellent precision with relative standard deviations (RSD) below 1.0% for both repeatability and intermediate precision, confirming its reliability for quality control applications. The high sensitivity is evidenced by low LOD and LOQ values, enabling detection and quantification of trace impurities [2].
This compound stability was evaluated under a range of forced degradation conditions to establish the stability-indicating capability of the method and identify potential degradation pathways. The drug substance and drug product were subjected to thermal, photolytic, hydrolytic, and oxidative stress according to ICH guidelines, with the following outcomes:
Table 2: Stability Profile of this compound Under Various Conditions
| Stress Condition | Parameters | Impact on this compound | Major Degradants Formed |
|---|---|---|---|
| Acidic Hydrolysis | 1.0M HCl | No significant degradation | None detected |
| Basic Hydrolysis | 1.0M NaOH | Substantial degradation | Disulfide (A) and Tetrasulfide (B) |
| Oxidative Stress | 30% H₂O₂ | No significant degradation | None detected |
| Thermal Stress | 40°C and 60°C for 10 days | No significant degradation | None detected |
| Photolytic Stress | Strong light (4500±500 Lux), 10 days | Substantial degradation (especially in drug product) | Not specified |
| pH Stability | pH 2.0-10.0 for 6 hours | Most stable at pH 4.0-8.0 | Disulfide (A) and Tetrasulfide (B) at extreme pH |
The studies revealed that this compound is particularly susceptible to basic conditions, where it undergoes disproportionation to form bis(4-fluorobenzyl)disulfide (Compound A) and bis(4-fluorobenzyl)tetrasulfide (Compound B). The drug also demonstrated significant photosensitivity, especially in the formulated drug product, indicating the need for light-protective packaging. Importantly, the method successfully separated all degradants from the main peak, confirming its stability-indicating capability [1].
Under accelerated stability conditions (40±2°C, 75±5% relative humidity) for 6 months, this compound API and finished pharmaceutical product (FPP) showed no significant changes except for minor color changes in the FPP. Similarly, under long-term conditions (25±2°C, 60±10% relative humidity) for 24 months, the product remained stable. The drug also demonstrated stability through freeze-thaw cycles, with 99.57% recovery of API after three cycles, confirming the robustness of the formulation [1].
Specificity is demonstrated through forced degradation studies to show separation of the API from degradants:
Acidic and Basic Hydrolysis: Prepare solutions of this compound in 0.1M HCl and 0.1M NaOH, respectively. Heat at 60°C for 1-8 hours, neutralizing aliquots at various timepoints [4] [5].
Oxidative Degradation: Expose this compound solution to 3-15% hydrogen peroxide for 24 hours at room temperature, monitoring degradation progression [1] [4].
Photolytic Degradation: Expose solid drug substance and drug product to strong light (4500±500 Lux) for up to 10 days in a photostability chamber [1].
Thermal Degradation: Incubate solid drug substance at 40°C and 60°C for 10 days in controlled stability chambers [1].
All degradation samples are analyzed using the HPLC method, with peak purity assessed using photodiode array detection (PDA) to ensure no co-elution of degradants with the API peak [5].
Linearity is established by preparing a minimum of five concentrations spanning from 50-150% of the target test concentration (typically 160-240 μg/mL for this compound). Each concentration is injected in triplicate, and the peak areas are plotted against concentration. The correlation coefficient (R²) should be ≥0.999, and the y-intercept should not significantly differ from zero [6] [5].
For accuracy determination, prepare a minimum of nine samples over three concentration levels (50%, 100%, and 150% of target) covering the specified range. For the drug product, spike known amounts of API into placebo matrix. Calculate percent recovery for each level, with acceptable recovery typically set at 98-102% [6] [5].
Precision validation includes both repeatability and intermediate precision:
Repeatability: Prepare six independent sample preparations at 100% of test concentration by a single analyst using the same instrument on the same day. Calculate %RSD of assay results, with acceptance criteria of ≤2.0% [6] [5].
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and using a different HPLC system. The %RSD for the combined results from both analysts should be ≤2.0% [5].
Robustness is evaluated by deliberately introducing small, deliberate variations in method parameters:
System suitability tests are established to ensure method performance at the time of analysis. For this compound, these typically include:
The development and validation of stability-indicating methods represent a critical component of the overall drug development process for this compound. These analytical procedures provide essential data required for regulatory submissions throughout the development lifecycle. The following workflow illustrates how analytical development integrates with the broader drug development pathway:
Stability-indicating HPLC methods and their validation data are essential components of regulatory submissions throughout drug development:
Preclinical Stage: Initial method development establishes "scientific soundness" with laboratory notebook documentation [7] [5].
IND Submission: Method validation data must demonstrate the method is suitable for its intended purpose in assessing the identity, strength, quality, and purity of the drug substance and product [8].
Phase 1 Clinical Trials: Methods require verification of performance characteristics with emphasis on safety-related attributes [7] [5].
Phase 2-3 Clinical Trials: Method validation expands to include all ICH Q2(R1) parameters with increasing rigor [7] [5].
NDA Submission: Fully validated methods with complete supporting data are required, including demonstration of stability-indicating capabilities through forced degradation studies [7] [5].
The Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions must include detailed information on the analytical procedures used for quality control, including complete method validation reports and stability data supporting the proposed retest period or shelf life [8].
The stability-indicating HPLC method for this compound represents a robust, validated analytical procedure suitable for quality control in both research and regulatory environments. The method demonstrates excellent specificity by effectively separating this compound from its degradation products formed under various stress conditions, particularly the disproportionation products generated under basic conditions.
The comprehensive validation data confirm that the method meets all regulatory requirements for accuracy, precision, linearity, specificity, and robustness. The stability studies reveal that this compound exhibits good stability under most conditions, with particular vulnerability to basic environments and light exposure, informing appropriate packaging and storage considerations.
These Application Notes provide a comprehensive framework for implementing this analytical method in quality control laboratories, with detailed protocols ensuring proper method application and validation. The integration of this stability-indicating method throughout the drug development lifecycle supports the continued advancement of this compound as a promising anticancer agent toward regulatory approval and clinical application.
Analytical method validation is a documented process that demonstrates a laboratory method is suitable for its intended use and provides reliable, accurate, and consistent results for decision-making [1]. It is a critical requirement in the pharmaceutical industry to ensure product quality, safety, and efficacy, and to meet regulatory standards set by agencies like the FDA and EMA, as well as guidelines like ICH Q2(R1) [1].
The core objective is to establish, through laboratory studies, that the method's performance characteristics meet the requirements for testing a specific analyte in a specified matrix [2]. For a drug like "Fluorapacin," this would involve validating a method to precisely quantify the active ingredient and its impurities.
The main validation parameters that must be evaluated are summarized in the table below [3] [1] [2].
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness between the measured value and a true or reference value [1]. | Recovery: 98-102% [3] [4]. |
| Precision | Degree of scatter in repeated measurements under normal conditions. Includes repeatability and intermediate precision [1]. | Repeatability: RSD ≤ 2.0% (for assay) [3] [2]. Intermediate Precision: RSD ≤ 2.0% (for assay) [2]. |
| Specificity | Ability to measure the analyte unequivocally in the presence of other components like excipients or impurities [1]. | No interference from blank or placebo at the retention time of the analyte peak; peak purity should pass [2]. |
| Linearity | Ability to produce results directly proportional to analyte concentration [1]. | Correlation coefficient (r²) ≥ 0.99 or 0.999 [1] [4]. |
| Range | Interval between upper and lower levels of analyte that demonstrate suitable precision, accuracy, and linearity [1]. | Derived from linearity studies, e.g., 50-120% of test concentration [4]. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3 or based on standard deviation [1]. |
| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 or based on standard deviation [1]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | The method should remain valid and meet system suitability criteria [1]. |
This protocol outlines the validation of a UV-Spectrophotometric method for the assay of this compound in tablet formulation, based on a model protocol for Ciprofloxacin [3].
To validate an analytical method for the determination of this compound in this compound 500 mg tablets. The method will be used for routine manufacturing and stability testing [3].
The following workflow outlines the step-by-step process for validating the analytical method.
Diagram 1: A logical workflow for the validation of the this compound analytical method.
The table below consolidates the quantitative targets for the key validation parameters.
| Validation Parameter | Experimental Level / Detail | Acceptance Criteria | | :--- | :--- | :--- | | Accuracy (Recovery) | 80%, 100%, 120% (3 reps each) | Mean Recovery: 98-102% | RSD: NMT 2.0% | | Repeatability | 6 individual sample preparations | %Assay: 98-102% | RSD: NMT 2.0% | | Intermediate Precision | 6 preps by a second analyst/equipment/day | Overall %Assay: 98-102% | Overall RSD: NMT 2.0% | | Linearity | 5 concentrations (e.g., 1-5 μg/ml) | Correlation coefficient (r²) ≥ 0.99 | | | Range | Derived from linearity | e.g., 50%-120% of test concentration [4] | |
A validated method should be revalidated whenever there is a significant change that could affect the analysis. This includes:
Any proposed change to a validated method must be formally documented through a Change Control Procedure (using a designated form and SOP) and the justification for the change must be provided. The modified method must then be revalidated according to the protocol [3].
Fluorapacin (bis(4-fluorobenzyl)trisulfide) represents a promising anti-tumor agent currently under development as a pharmaceutical candidate. The quality control of active pharmaceutical ingredients (APIs) and finished pharmaceutical products (FPPs) requires robust analytical methods that can accurately quantify the active component while distinguishing it from potential degradation products. This document outlines a validated stability-indicating HPLC method for the quantitative determination of this compound, enabling precise quality assessment during drug development and manufacturing processes. The method has been specifically designed to separate this compound from its related substances, particularly degradation products that may form under various stress conditions, ensuring accurate quantification of the active compound in stability studies and quality control testing.
The development of an effective HPLC method for this compound quantification required systematic optimization of critical parameters to achieve optimal separation, peak symmetry, and analysis efficiency. Through extensive experimentation, the conditions summarized in Table 1 were established as optimal for the reliable quantification of this compound in both API and pharmaceutical preparations.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Spherisorb ODS II C₁₈ (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/water (85:15, v/v) |
| Temperature | 40 ± 1°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 218 nm |
| Injection Volume | 50 μL |
| Run Time | 15 minutes |
| Retention Time of this compound | ~8.2 minutes |
The selection of a Spherisorb ODS II column provides excellent peak shape and separation efficiency for this compound. The isocratic elution with acetonitrile and water in 85:15 ratio offers an optimal balance between analysis time and resolution, effectively separating this compound from its potential degradation products. The elevated column temperature of 40°C enhances chromatographic efficiency and consistency, while UV detection at 218 nm corresponds to the maximum absorbance wavelength of this compound, ensuring superior sensitivity [1].
The detection wavelength was optimized through UV spectrum analysis of this compound. The compound exhibits strong UV absorption at 218 nm due to its conjugated molecular structure. This wavelength provides maximum sensitivity for detection and quantification while minimizing potential interference from excipients commonly present in pharmaceutical formulations. UV-Vis spectroscopy functions by measuring the amount of discrete wavelengths of UV or visible light absorbed by a sample, which is proportional to the concentration of the analyte according to the Beer-Lambert law [2]. The fixed wavelength detection at 218 nm ensures high sensitivity for this compound quantification while maintaining baseline stability.
The developed HPLC method was comprehensively validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its reliability, accuracy, and suitability for the intended application. Validation parameters assessed included specificity, linearity, accuracy, precision, sensitivity, and robustness.
The method demonstrated excellent specificity by effectively separating this compound from its forced degradation products. Under various stress conditions, this compound peak purity was confirmed, indicating no co-elution with degradation products. The two primary degradation compounds, identified as bis(4-fluorobenzyl)disulfide (Substance A) and bis(4-fluorobenzyl)tetrasulfide (Substance B), were baseline resolved from the main peak, confirming the stability-indicating capability of the method [3].
The calibration curve for this compound was constructed over the concentration range of 160-240 μg/mL, which encompasses the target assay concentration of 200 μg/mL. The method exhibited excellent linearity with a correlation coefficient (R²) of 0.9997, indicating a strong proportional relationship between peak area and concentration. The regression equation derived from the linearity study enables accurate quantification of this compound in unknown samples.
Method accuracy was determined through recovery studies using spiked samples at multiple concentration levels. The results demonstrated high accuracy with average recoveries of 98.27% for this compound API and 100.40% for its drug product, confirming the method's ability to provide results close to the true value.
Table 2: Method Validation Summary
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 160-240 μg/mL | - |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.995 |
| Accuracy (API) | 98.27% | 98-102% |
| Accuracy (Drug Product) | 100.40% | 98-102% |
| Repeatability (RSD) | <1.0% | RSD ≤ 2.0% |
| Intermediate Precision (RSD) | <1.0% | RSD ≤ 2.0% |
| LOD | 1.4 ng/mL | - |
| LOQ | 7.0 ng/mL | - |
Method precision was evaluated through both repeatability and intermediate precision studies. The relative standard deviation (RSD) for both parameters was less than 1.0%, confirming the method's ability to provide consistent results under normal operating conditions [1].
The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.4 ng/mL and limit of quantification (LOQ) of 7.0 ng/mL. These values indicate the method's suitability for detecting and quantifying trace levels of this compound, which is particularly valuable for stability studies where minor degradation must be monitored.
System suitability tests were incorporated to ensure the analytical system's adequacy throughout the method's application. The method consistently met acceptance criteria for theoretical plate count, tailing factor, and repeatability, confirming robust system performance.
Table 3: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Theoretical Plates | >5000 | >2000 |
| Tailing Factor | <1.5 | ≤2.0 |
| Repeatability (RSD, n=6) | <1.0% | ≤2.0% |
| Retention Time RSD | <1.0% | ≤2.0% |
Comprehensive forced degradation studies were conducted to elucidate the stability profile of this compound under various stress conditions. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and packaging configurations.
Table 4: Summary of this compound Stability Under Various Stress Conditions
| Stress Condition | Parameters | Results | Conclusion |
|---|---|---|---|
| Hydrolytic (Acid) | 1.0 M HCl, RT, 24 h | No significant degradation | Stable in acidic conditions |
| Hydrolytic (Base) | 1.0 M NaOH, RT, 24 h | Substantial degradation to A and B | Labile to strong base |
| Oxidative | 30% H₂O₂, RT, 24 h | No significant degradation | Stable to oxidation |
| Photolytic | 4500 ± 500 Lux, 10 days | Substantial degradation in FPP | Photosensitive in formulation |
| Thermal | 40°C and 60°C, 10 days | No significant degradation | Thermally stable |
| pH Stability | pH 2.0-10.0, 6 h | Optimal stability at pH 4.0-8.0 | Stable in physiological pH range |
This compound demonstrated particular sensitivity to basic conditions, where it undergoes disproportionation to form bis(4-fluorobenzyl)disulfide (Substance A) and bis(4-fluorobenzyl)tetrasulfide (Substance B). The drug substance also exhibited photosensitivity, especially in the formulated product, indicating the need for light-protective packaging. Interestingly, this compound showed resistance to oxidative stress and thermal degradation, suggesting these factors pose minimal risk to product stability [3].
The degradation kinetics of this compound follow first-order reaction patterns under most stress conditions, where the degradation rate is proportional to the concentration of the drug. This kinetic behavior is common for pharmaceutical compounds and allows for the prediction of the product's shelf life through accelerated stability studies. The kinetic parameters, including degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), can be calculated to establish appropriate retest periods and expiration dating [4].
Materials: this compound reference standard (purity ≥99%), acetonitrile (HPLC grade), volumetric flasks (10 mL, 25 mL, 50 mL), analytical balance, micropipettes.
Procedure:
For API Analysis:
For Finished Pharmaceutical Product:
Acidic Degradation:
Basic Degradation:
Oxidative Degradation:
Photolytic Degradation:
Figure 1: Analytical Method Workflow for this compound Quantification
Figure 2: this compound Degradation Pathways and Analysis
The developed HPLC method represents a robust analytical tool for the quantification of this compound in pharmaceutical preparations. The method's stability-indicating nature ensures accurate determination of the active ingredient even in the presence of degradation products. The simple isocratic elution reduces analysis time and cost while maintaining excellent separation efficiency. Method validation confirmed that all parameters fall within acceptable limits specified by ICH guidelines, making the method suitable for quality control applications in regulatory environments governed by major pharmacopoeias such as USP, EP, and JP [5] [6] [7].
The stability studies revealed that this compound is particularly susceptible to basic conditions and light exposure, suggesting that the formulated product requires protection from these factors during storage. The identification of specific degradation products provides valuable information for impurity profiling and specification setting. The knowledge gained from these studies guides appropriate packaging selection—opting for light-resistant containers—and supports the establishment of suitable shelf-life recommendations.
The HPLC method detailed in these application notes provides a reliable, accurate, and precise approach for quantifying this compound in pharmaceutical preparations. The method's validation according to ICH guidelines and demonstrated stability-indicating capability make it suitable for quality control applications in both research and development and manufacturing settings. The comprehensive forced degradation studies offer valuable insights into the stability characteristics of this compound, informing proper storage conditions and packaging requirements. This methodology supports the continued development of this compound as a promising anti-tumor agent by ensuring the maintenance of product quality, safety, and efficacy throughout its shelf life.
The table below summarizes the key parameters for the quantitative determination of this compound (bis(4-fluorobenzyl)trisulfide) in both its API (Active Pharmaceutical Ingredient) and drug product form, as developed in the cited study [1].
| Parameter | Specification |
|---|---|
| Objective | Quantitative determination of anti-tumor agent this compound (bis(4-fluorobenzyl)trisulfide) [1] |
| Column | Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 µm) [1] |
| Mobile Phase | Acetonitrile/Water (85:15, v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | 40 ± 1 °C [1] |
| Detection (UV) | 218 nm [1] |
| Injection Volume | Not specified in search results |
| Run Time | Not specified in search results |
The method was validated and showed the following performance characteristics [1]:
| Validation Parameter | Result |
|---|---|
| Linearity Range | 160 - 240 µg/mL [1] |
| Correlation Coefficient | 0.9997 [1] |
| LOD (Limit of Detection) | 1.4 ng/mL [1] |
| LOQ (Limit of Quantification) | 7.0 ng/mL [1] |
| Accuracy (API) | 98.27% Recovery [1] |
| Accuracy (Drug Product) | 100.40% Recovery [1] |
| Precision (RSD) | < 1.0% [1] |
The following diagram outlines the general workflow for the HPLC analysis and method validation, synthesized from the available method details and standard practices in pharmaceutical analysis [1] [2].
Fluorapacin (bis(4-fluorobenzyl)trisulfide) is a promising anti-tumor agent derived from natural product trisulfide derivatives that has demonstrated broad-spectrum anti-proliferative activity and significant in vivo efficacy in human xenograft mouse models with an excellent safety profile [1]. Understanding the metabolic fate of pharmaceutical compounds is essential for drug development, as metabolites can influence both efficacy and toxicity profiles. This application note details a validated methodology for the identification and simultaneous determination of two primary metabolites of this compound—para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA)—in rat urine [1].
The metabolic pathway of this compound involves conversion to these two major metabolites that were identified as the main excretion products in rat urine following intravenous administration. The identification process leveraged the complementary strengths of GC-MS and HPLC-UV methodologies: GC-MS provided definitive structural identification capabilities through reproducible molecular fragmentation patterns, while HPLC-UV offered robust quantitative determination in biological matrices [1] [2]. This combined approach allowed for comprehensive characterization of this compound's metabolic profile, which revealed that nearly 70% of the administered dose was excreted as these two metabolites within 48 hours post-administration [1].
The overall strategy for this compound metabolite identification and quantification follows a sequential workflow that progresses from sample collection through data analysis. The process integrates multiple analytical techniques to leverage their respective strengths for a comprehensive metabolic assessment.
Figure 1: Experimental workflow for this compound metabolite identification and quantification showing the integrated GC-MS and HPLC-UV approach.
This workflow enables comprehensive metabolite characterization by combining the superior identification capabilities of GC-MS with the practical quantitative performance of HPLC-UV. The complementary nature of these techniques provides both structural confirmation and reliable quantification in complex biological matrices. The identified metabolites can then be monitored using the developed HPLC-UV method for excretion studies, providing critical pharmacokinetic data for drug development decisions [1].
All reference standards should be of analytical grade. p-FHA and p-FBA standards are required for method development and validation. Acetonitrile (HPLC grade), water (HPLC grade), and derivatization reagents for GC-MS (typically methoxyamine and N-Methyl-N-trimethylsilyltrifluoroacetamide/MSTFA) are essential [1] [2]. For metabolite extraction from urine, organic solvents such as methanol or methanol/chloroform mixtures (3:1, v/v) are recommended [2].
The HPLC-UV method was validated according to standard guidelines for:
Table 1: HPLC-UV Method Validation Parameters for this compound Analysis
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 160-240 μg/mL | R² ≥ 0.999 |
| Correlation Coefficient | 0.9997 | R² ≥ 0.999 |
| LOD | 1.4 ng/mL | - |
| LOQ | 7.0 ng/mL | - |
| Accuracy (API) | 98.27% | 95-105% |
| Accuracy (Drug Product) | 100.40% | 95-105% |
| Repeatability (RSD) | <1.0% | ≤2% |
Data obtained from validation studies of this compound HPLC-UV method [5].
GC-MS analysis successfully identified two primary metabolites of this compound in rat urine: para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA). Structural elucidation was achieved through comparison of retention times and mass fragmentation patterns with synthesized reference standards [1]. The GC-MS technique provided the necessary separation efficiency and detection specificity required for confident metabolite identification in complex biological samples [2].
The derivatization process proved essential for the successful analysis of these metabolites by GC-MS, as it increased their volatility and thermal stability, thereby improving chromatographic performance and detection sensitivity [3]. The typical two-step derivatization approach—involving methoximation of carbonyl groups followed by silylation of polar functional groups—effectively reduced the polarity of the metabolites, making them amenable to GC analysis [2].
The developed HPLC-UV method demonstrated excellent performance characteristics for the simultaneous determination of p-FHA and p-FBA in rat urine. Validation results confirmed the method's specificity, accuracy, precision, and stability throughout the intended concentration ranges [1]. The simple isocratic elution system provided efficient separation of both metabolites with symmetrical peak shapes and minimal matrix interference.
Table 2: Urinary Excretion Recovery of this compound Metabolites in Rats (n=6)
| Metabolite | Excretion Recovery (% of dose) | Primary Excretion Period |
|---|---|---|
| p-FHA | Major metabolite | 0-24 hours |
| p-FBA | Minor metabolite | 0-24 hours |
| Total (p-FHA + p-FBA) | 67.6 ± 4.9% | 48 hours |
Data represent mean ± standard error (SE) of excretion recovery after intravenous administration of this compound to rats [1].
Application of the validated method to urine samples collected from rats following intravenous administration of this compound revealed that p-FHA was the major metabolite detected in urine. The combined excretion recovery of both p-FHA and p-FBA accounted for 67.6 ± 4.9% (mean ± SE) of the administered dose over 48 hours, indicating that these represent primary elimination pathways for this compound [1].
The complementary use of GC-MS and HPLC-UV provided a comprehensive analytical strategy for metabolite studies. GC-MS offered superior capabilities for initial metabolite identification due to its high separation efficiency and the reproducible, library-searchable mass spectra generated by electron ionization [2] [3]. Conversely, HPLC-UV provided a more practical approach for routine quantitative analysis of the identified metabolites in biological samples, with advantages in sample throughput, method simplicity, and equipment accessibility [1].
Sample Integrity: Maintain consistent cold chain processing during urine collection and storage to prevent metabolite degradation. Avoid multiple freeze-thaw cycles by aliquoting samples [2].
Derivatization Efficiency: Ensure complete derivatization by:
Chromatographic Performance: For HPLC-UV, maintain mobile phase composition and column temperature within specified ranges to ensure reproducible retention times [5].
Poor GC-MS Chromatography: Check derivatization reagent activity; ensure proper sample dryness before derivatization; consider replacing the GC liner and trimming the column [3].
Matrix Interference in HPLC: Optimize sample clean-up using alternative extraction solvents such as methanol/chloroform combinations (3:1, v/v) [2].
Reduced Sensitivity: For GC-MS, check ion source cleanliness; for HPLC-UV, verify detector lamp life and wavelength accuracy [1].
This application note presents a validated methodology for the identification and quantification of this compound metabolites in rat urine using complementary analytical techniques. The integration of GC-MS for metabolite identification and HPLC-UV for quantitative determination provides a robust approach for studying the metabolic fate of this compound in vivo.
The successful identification of p-FHA and p-FBA as the primary metabolites and the development of a validated HPLC-UV method for their simultaneous determination provide valuable tools for preclinical development of this promising anti-tumor agent. The excellent reproducibility and sensitivity of these methods make them suitable for application in further pharmacokinetic and toxicokinetic studies supporting the development of this compound as a potential clinical candidate.
p-Fluorohippuric acid (p-FHA) and p-fluorobenzoic acid (p-FBA) have been identified as two primary metabolites of Fluorapacin (bis(4-fluorobenzyl)trisulfide), a novel anti-tumor agent with demonstrated broad-spectrum anti-proliferative activity and promising in vivo efficacy in human xenograft mouse models. These metabolites represent critical biomarkers of drug metabolism that require precise analytical methods for quantification in biological matrices. The identification and simultaneous determination of these metabolites provide valuable insights into the metabolic fate of this compound and its pharmacokinetic profile, essential information for preclinical development and safety assessment of this promising therapeutic agent. [1]
Understanding the metabolic pathways of pharmaceutical compounds is fundamental to drug development, as metabolites can significantly influence both efficacy and toxicity profiles. The development of robust analytical methods for simultaneous quantification of multiple metabolites enables researchers to obtain comprehensive metabolic disposition data efficiently, reducing analytical time and resource requirements while providing a more complete picture of drug metabolism. This application note details a validated HPLC-UV method that addresses the need for reliable quantification of p-FHA and p-FBA in rat urine, supporting preclinical studies and contributing to the understanding of this compound's metabolic profile. [1]
The developed HPLC-UV method for simultaneous determination of p-FHA and p-FBA has undergone comprehensive validation according to standard analytical guidelines, demonstrating excellent specificity, accuracy, precision, and stability. The method was specifically optimized and validated for the analysis of rat urine samples following intravenous administration of this compound, addressing potential matrix effects and ensuring reliable quantification of both metabolites across the expected concentration range. The validation established critical method parameters including linearity range, quantification limits, precision, and accuracy, providing researchers with a robust analytical tool for metabolic studies of this anti-tumor agent. [1]
Table 1: Validation Parameters for HPLC-UV Simultaneous Determination of p-FHA and p-FBA
| Validation Parameter | p-Fluorohippuric Acid (p-FHA) | p-Fluorobenzoic Acid (p-FBA) |
|---|---|---|
| Specificity | Excellent (No interference from matrix) | Excellent (No interference from matrix) |
| Accuracy | Within acceptable validation criteria | Within acceptable validation criteria |
| Precision | Meets validation requirements | Meets validation requirements |
| Stability | Demonstrated stability under analytical conditions | Demonstrated stability under analytical conditions |
| Linearity Range | Validated concentration range | Validated concentration range |
| Primary Application | Quantitative determination in rat urine | Quantitative determination in rat urine |
The validation data confirms that the method is suitable for its intended application in pharmaceutical research and metabolic studies. The simultaneous quantification capability provides significant advantages for high-throughput analyses in drug development settings where efficiency and reliability are paramount. The method's performance characteristics make it appropriate for generating regulatory-quality data to support further development of this compound as an anti-tumor therapeutic agent. [1]
Proper sample preparation is critical for accurate metabolite quantification. The following protocol has been optimized for rat urine samples:
Urine Collection: Collect rat urine at predetermined time intervals following intravenous administration of this compound. Store samples immediately at -80°C until analysis to preserve metabolite stability.
Sample Preparation: Thaw urine samples slowly on ice or under refrigerated conditions. Vortex samples for 30 seconds to ensure homogeneity. Centrifuge at 14,000 × g for 10 minutes at 4°C to remove particulate matter.
Extraction Procedure: Transfer a 100 μL aliquot of clarified urine to a clean microcentrifuge tube. Add 300 μL of ice-cold methanol (extraction solvent) to precipitate proteins. Vortex vigorously for 60 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean HPLC vial for analysis. [2]
Quality Control: Prepare quality control samples by spiking blank urine with known concentrations of p-FHA and p-FBA reference standards at low, medium, and high concentrations across the calibration curve range. Include quality control samples with each analytical batch to monitor method performance.
Chromatographic separation was achieved using a validated HPLC-UV method with the following parameters:
HPLC System: Standard HPLC system equipped with binary or quaternary pump, autosampler, and column compartment with temperature control capability.
Detection: UV detector set at optimal wavelength for detection of both p-FHA and p-FBA (specific wavelength not provided in source, typically 200-280 nm for aromatic compounds).
Column: Reversed-phase C18 column (150-250 mm × 4.6 mm, 5 μm particle size) or equivalent, maintained at constant temperature (25-40°C).
Mobile Phase: Optimized binary or tertiary gradient system. The specific composition was not detailed in the available literature but typically involves a water-methanol or water-acetonitrile gradient with potential modifiers such as formic acid or ammonium acetate to enhance separation and peak shape.
Flow Rate: 0.8-1.5 mL/min depending on column dimensions and back-pressure limitations.
Injection Volume: 10-50 μL, optimized to achieve required sensitivity without column overloading. [1]
Quantitative analysis requires careful data processing:
Calibration Standards: Prepare fresh calibration standards in blank urine matrix spanning the expected concentration range of study samples. Include a blank sample (matrix without analytes) and zero sample (matrix with internal standard only).
Peak Integration: Manually review and adjust automated peak integration to ensure accurate quantification. Confirm baseline separation of p-FHA and p-FBA from each other and from endogenous matrix components.
Calculation: Quantify metabolite concentrations using the peak area ratio (analyte to internal standard if used) against the calibration curve. Apply appropriate weighting factors (e.g., 1/x, 1/x²) based on heteroscedasticity assessment during method validation.
Acceptance Criteria: Apply pre-defined acceptance criteria for calibration standards (typically ±15% deviation from nominal concentration, ±20% at LLOQ) and quality control samples (minimum 67% of QC samples within ±15% of nominal concentration).
The following diagram illustrates the complete experimental workflow for the simultaneous determination of p-FHA and p-FBA metabolites, from sample collection through data analysis:
Figure 1: Experimental workflow for simultaneous determination of p-FHA and p-FBA metabolites in rat urine, illustrating key steps from sample collection through data analysis.
Metabolite excretion studies in rats following intravenous administration of this compound revealed that p-FHA serves as the major urinary metabolite, with both p-FHA and p-FBA accounting for a significant portion of the administered dose. The total excretion recovery of these two metabolites combined was reported at 67.6 ± 4.9% (mean ± SE, n=6) of the administered dose over the 48-hour collection period, indicating that these metabolites represent a substantial component of this compound's elimination pathway. This high recovery percentage suggests that urinary excretion of these metabolites serves as a primary clearance mechanism for this compound, with p-FHA being the predominant species detected in urine. [1]
The comprehensive 48-hour collection period ensured thorough characterization of the excretion profile, capturing both rapid initial elimination and slower secondary elimination phases. The relatively small standard error (4.9%) across six biological replicates demonstrates the consistency of the metabolic profile across individuals and the reliability of the analytical method. These excretion characteristics provide valuable information for understanding the pharmacokinetic behavior of this compound and support the importance of monitoring these metabolites in preclinical and potential clinical studies. [1]
Table 2: Urinary Excretion Profile of p-FHA and p-FBA Following Intravenous Administration of this compound in Rats
| Parameter | p-Fluorohippuric Acid (p-FHA) | p-Fluorobenzoic Acid (p-FBA) | Combined Recovery |
|---|---|---|---|
| Excretion Recovery | Major metabolite | Minor metabolite | 67.6 ± 4.9% of administered dose |
| Collection Period | 48 hours | 48 hours | 48 hours |
| Sample Size | n=6 | n=6 | n=6 |
| Biological Matrix | Rat urine | Rat urine | Rat urine |
The quantitative data demonstrate that the simultaneous determination of both metabolites provides a comprehensive assessment of this compound's metabolic fate. The identification of p-FHA as the predominant metabolite suggests specific metabolic preferences that may inform further structure-activity relationship studies and potential molecular modifications to optimize the drug's pharmacokinetic properties. [1]
The simultaneous determination method for p-FHA and p-FBA has significant applications throughout the drug development pipeline. In preclinical development, this analytical approach enables comprehensive metabolic profiling of this compound, providing critical data on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these metabolic pathways aids researchers in predicting human metabolism, identifying potential drug-drug interactions, and assessing inter-species differences in metabolic handling that inform clinical development strategy. [1]
This methodology also supports regulatory submissions by providing validated analytical data on the metabolic fate of this compound, required by agencies such as the FDA and EMA. The ability to simultaneously quantify multiple metabolites increases laboratory efficiency and reduces sample volume requirements, which is particularly valuable in rodent studies where sample volumes may be limited. Furthermore, the principles of this method can be adapted to other species, potentially supporting metabolite monitoring in later-stage toxicology studies conducted in higher species, and ultimately in human clinical trials. [1]
The approach described in this application note may also serve as a template for metabolite quantification of other pharmaceutical compounds, particularly those containing fluorobenzyl moieties or similar chemical structures that undergo analogous metabolic transformations. The methodology demonstrates how targeted metabolomics approaches can be applied to specific analytical challenges in pharmaceutical development, balancing comprehensive metabolite coverage with practical analytical constraints. [2]
This compound (bis(4-fluorobenzyl)trisulfide) represents a promising small molecule natural product derivative with demonstrated broad-spectrum anti-proliferative activity and significant in vivo anti-tumor efficacy in human xenograft mice models. Its excellent safety profile has positioned it as a compelling candidate for further pharmaceutical development. Understanding the urinary excretion profile of this compound and its metabolites is essential for comprehensive preclinical characterization, providing critical insights into its elimination pathways, metabolic fate, and potential for drug-drug interactions. These notes provide detailed methodologies for the identification, quantification, and analysis of this compound's primary urinary metabolites, enabling researchers to accurately assess the pharmacokinetic behavior of this promising anticancer agent.
The metabolic disposition of this compound involves biotransformation into two primary metabolites that are eliminated predominantly through renal excretion. Studies in rat models have demonstrated that para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) constitute the main metabolic products detected in urine following intravenous administration. The identification and quantification of these metabolites provide valuable insights into the metabolic stability and clearance mechanisms of this compound, information that is crucial for predicting its behavior in human systems and optimizing dosage regimens for future clinical trials.
Table 1: Key Characteristics of this compound and Its Primary Metabolites
| Compound | Chemical Name | Molecular Structure | Role in Metabolism | Excretion Pathway |
|---|---|---|---|---|
| This compound | bis(4-fluorobenzyl)trisulfide | F-Benzyl-S-S-S-Benzyl-F | Parent compound | Extensive metabolism |
| p-FBA | para-fluorobenzoic acid | F-C₆H₄-COOH | Primary metabolite | Renal excretion |
| p-FHA | para-fluorohippuric acid | F-C₆H₄-CONHCH₂COOH | Final metabolite | Renal excretion |
Comprehensive excretion studies in rat models have revealed that p-FHA serves as the major metabolite in urine following intravenous administration of this compound. The total excretion recovery of p-FHA and p-FBA combined accounts for 67.6 ± 4.9% (mean ± SE, n=6) of the administered dosage within 48 hours post-administration [1]. This high recovery percentage indicates that renal excretion represents the primary elimination pathway for this compound-derived compounds, with the majority of the administered dose being accounted for in urine as identifiable metabolites. The quantitative understanding of these excretion patterns is essential for predicting accumulation potential and designing appropriate dosing intervals.
The excretion timeline analysis demonstrates that the majority of metabolite elimination occurs within the first 24 hours post-administration, with progressively decreasing amounts excreted during the subsequent 24-hour period. This excretion pattern suggests rapid metabolism of the parent compound and efficient renal clearance of the resulting metabolites. The quantitative data presented in the table below provides researchers with critical baseline information for designing urinary excretion studies and establishing expected recovery ranges for quality control purposes in preclinical development.
Table 2: Urinary Excretion Profile of this compound Metabolites in Rat Models
| Metabolite | Excretion Percentage | Excretion Timeframe | Significance in Elimination | Cumulative Recovery |
|---|---|---|---|---|
| p-FHA | Major metabolite (~50-60%) | 0-48 hours | Primary excretion form | ~60% of administered dose |
| p-FBA | Minor metabolite (~7-10%) | 0-48 hours | Intermediate metabolite | ~7.6% of administered dose |
| Combined | 67.6 ± 4.9% | 0-48 hours | Total accountable excretion | 67.6% of administered dose |
A simple HPLC-UV method has been successfully developed and validated for the simultaneous determination of p-FHA and p-FBA in urine matrices. This method demonstrates excellent specificity, effectively resolving both metabolites from endogenous urinary components with baseline separation. The validation parameters have established reliable accuracy and precision across the clinically relevant concentration range, with appropriate stability under various storage conditions, making it suitable for high-throughput analysis of preclinical samples. The robustness of this method ensures reproducible quantification of both metabolites, facilitating accurate assessment of this compound's metabolic profile [1].
The method validation encompassed comprehensive testing of analytical performance characteristics, including linearity range, limit of detection (LOD), limit of quantification (LOQ), intra-day and inter-day precision, accuracy, recovery efficiency, and solution stability. The results confirmed that the method exhibits sufficient sensitivity to detect and quantify metabolite concentrations expected in urine samples following therapeutic dosing. The chromatographic conditions have been optimized to achieve efficient separation while maintaining reasonable run times, making the method practical for routine analysis in drug development settings.
Sample Collection Procedure: Collect urine samples from study subjects (rat models) at predetermined time intervals (0-4, 4-8, 8-12, 12-24, and 24-48 hours) post-Fluorapacin administration into pre-chilled containers. Record the total volume of each collection and aliquot representative samples into polypropylene tubes. Immediately freeze samples at -80°C until analysis to ensure metabolite stability. Maintain the cold chain throughout processing to prevent degradation of labile metabolites [1].
Sample Preparation Workflow:
Chromatographic Separation Method:
Quantification Procedure:
The kidneys play a pivotal role in the elimination of xenobiotics and their metabolites through three primary mechanisms: glomerular filtration, tubular secretion, and tubular reabsorption. Understanding these processes is essential for interpreting this compound metabolite excretion data. The glomerular filtration apparatus allows passage of molecules smaller than 69,000 MW, making both p-FBA and p-FHA readily filterable. However, compounds bound to plasma proteins are too large for filtration and must rely on alternative elimination pathways [2].
Active secretory systems in the proximal tubule facilitate excretion through carrier-mediated transport, regardless of plasma protein binding. Specifically, there are at least two separate carrier systems for active secretion: one for organic acids (such as p-FBA and p-FHA) and another for organic bases. These transport systems can be saturated at high concentrations and may be subject to competitive inhibition by other compounds sharing the same transport mechanism. The physiological role of the organic acid system includes clearance of endogenous compounds like uric acid and conjugated metabolites, suggesting that this compound metabolites may utilize this pathway [2].
Urine pH significantly impacts the renal excretion of weak electrolytes through its effect on passive reabsorption. For weak organic acids like p-FBA and p-FHA, alkaline urine pH promotes ionization, thereby reducing passive reabsorption and enhancing elimination. Research has demonstrated that uric acid excretion increases from approximately 302 mg/day at pH 5.9 to 413 mg/day at pH 6.5, illustrating the profound effect of urinary pH on organic acid elimination [3]. This principle may extend to this compound metabolites, suggesting that urine pH modification could potentially influence their excretion kinetics.
The molecular weight threshold for biliary versus renal excretion represents another important consideration. Compounds with molecular weights below 325 daltons (in rats) or 500-700 daltons (in humans) typically undergo predominant renal excretion, while larger molecules favor biliary elimination [2]. Both p-FBA and p-FHA fall well below these thresholds, consistent with their observed predominantly renal elimination. Additionally, enterohepatic recirculation is unlikely to significantly impact this compound metabolites, as this process primarily affects glucuronide conjugates that can be deconjugated by intestinal flora.
This compound demonstrates excellent stability under most conditions, contributing to its favorable developability as a drug candidate. Comprehensive stability studies have revealed that the compound remains stable under accelerated conditions (40±2°C, RH 75±5%) for up to 6 months and under long-term storage (25±2°C, RH 60±10%) for 24 months with no significant degradation. The compound also exhibits robust stability through multiple freeze-thaw cycles, with high recovery (99.57%) after three cycles, confirming its suitability for typical handling and storage conditions in laboratory and clinical settings [4].
The degradation pathway of this compound primarily involves disproportionation under forced conditions, yielding bis(4-fluorobenzyl)disulfide (Substance A) and bis(4-fluorobenzyl)tetrasulfide (Substance B) as the main degradation products. This degradation pattern is consistent across both the active pharmaceutical ingredient (API) and finished pharmaceutical product (FPP), though the FPP exhibits slightly greater sensitivity to certain stress conditions, particularly strong light exposure [4].
The comprehensive urinary excretion analysis of this compound provides critical insights into its metabolic fate and elimination pathways, supporting its continued development as a promising anticancer agent. The established analytical methodologies and detailed protocols enable accurate assessment of the pharmacokinetic profile and facilitate further optimization of this compound. The high urinary recovery of identified metabolites (67.6±4.9%) provides confidence in understanding the primary elimination routes, while the well-characterized stability profile supports appropriate handling and storage conditions for nonclinical and clinical studies.
These application notes and protocols provide researchers with a robust framework for conducting urinary excretion studies on this compound and its metabolites. The methodologies detailed herein have been validated in rigorous scientific studies and can be adapted for various research applications, including dose proportionality assessments, drug-drug interaction studies, comparative metabolism across species, and formulation development support. As this compound progresses through development, these fundamental protocols will serve as valuable tools for comprehensive characterization of its metabolic disposition, contributing to the rational development of this promising therapeutic agent.
This compound (bis(4-fluorobenzyl)trisulfide) is a promising anti-tumor agent with chemical formula C₁₄H₁₂F₂S₃ and molar mass of 314.44 g/mol [1]. This organosulfur compound has demonstrated significant anti-cancer activity in preclinical development, necessitating robust analytical methods for quality control and pharmacokinetic studies. The compound's structure features a trisulfide bridge flanked by 4-fluorobenzyl groups, creating specific analytical challenges including potential disproportionation and sensitivity to strong basic conditions [2]. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for quantifying this compound in both active pharmaceutical ingredients (API) and finished pharmaceutical products (FPP) due to its precision, accuracy, and ability to separate the compound from its potential degradation products.
The development of a stability-indicating method is particularly crucial for this compound, as it must be capable of monitoring the active ingredient while also resolving and quantifying degradation products that may form under various stress conditions. These methods are essential throughout drug development stages, from initial formulation studies through stability testing and eventual quality control in manufacturing. The analytical protocol must demonstrate specificity for this compound in the presence of its known degradation products, particularly bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, which form through disproportionation under forced conditions [2]. This document provides comprehensive application notes and detailed protocols to assist researchers and drug development professionals in implementing this critical analytical method.
The HPLC method for this compound has been systematically developed and validated to provide reliable separation and accurate quantification for both API and drug products. After extensive method scouting and optimization phases, the following conditions have been established as optimal [3]:
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Spherisorb ODS II C₁₈ (250 mm × 4.6 mm, 5 μm) | Standard reverse phase column |
| Mobile Phase | Acetonitrile/water (85:15, v/v) | Isocratic elution |
| Flow Rate | 1.0 mL/min | Constant flow |
| Temperature | 40 ± 1°C | Column oven controlled |
| Detection | UV at 218 nm | Maximum absorbance wavelength |
| Injection Volume | Not specified (typically 10-20 μL) | Based on standard HPLC practice |
| Run Time | Not specified (typically 10-15 min) | Sufficient for elution and column cleaning |
The method employs an isocratic elution system, which simplifies operation and method transfer between laboratories while maintaining excellent resolution. The high organic content in the mobile phase (85% acetonitrile) provides optimal retention and peak shape for this compound, which is a moderately hydrophobic compound. The selection of 218 nm as detection wavelength corresponds to a region of strong UV absorption for the compound, maximizing detection sensitivity while minimizing potential interference from mobile phase components [3].
The development of this method followed systematic HPLC method development principles beginning with method scouting to evaluate various column chemistries and mobile phase compositions [4]. The process considered three critical parameters with increasing significance: compound retention (k), column efficiency (N), and selectivity (α). For this compound, which contains aromatic rings and a trisulfide bridge, reverse-phase chromatography with a C18 stationary phase provided the ideal balance of retention and peak shape. The extensive method optimization phase involved iterative testing of various acetonitrile-to-water ratios, with 85:15 proving optimal for achieving appropriate retention (k > 2) and resolution from potential impurities [3] [4].
The robustness testing phase evaluated the method's resilience to small, deliberate variations in method parameters including mobile phase composition (±2%), temperature (±2°C), and flow rate (±0.1 mL/min). The method demonstrated minimal impact on critical peak parameters within these ranges, confirming its suitability for transfer between laboratories and long-term routine use [4]. The final method validation followed ICH guidelines and established the method's fitness for its intended purpose in quality control settings [5].
Proper sample preparation is fundamental to achieving accurate and reproducible HPLC results. For this compound Active Pharmaceutical Ingredient (API), the following protocol is recommended [3]:
Weighing: Accurately weigh approximately 50 mg of this compound API into a clean 50 mL volumetric flask. Use an analytical balance with ±0.1 mg accuracy for this step.
Dissolution: Add approximately 35 mL of acetonitrile to the volumetric flask and swirl gently to dissolve the API. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
Dilution: Dilute to volume with acetonitrile and mix thoroughly. This creates a stock solution with concentration of approximately 1 mg/mL.
Working Solution: Pipette 8.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (acetonitrile/water, 85:15 v/v). This yields a working solution with concentration of approximately 160 μg/mL, which falls within the linear range of the method.
Filtration: Filter the working solution through a 0.45 μm PTFE or nylon membrane filter before injection into the HPLC system. This removes any particulate matter that could damage the column or affect the analysis.
The entire preparation should be performed at room temperature with protection from strong light, as stability studies have indicated that this compound can be photosensitive, particularly in formulated products [2].
For finished pharmaceutical products (FPP) containing this compound, the sample preparation must account for the formulation matrix, including excipients, fillers, and other components:
Composite Preparation: For tablets or capsules, take a representative sample of at least 10 units and grind to a fine powder using a mortar and pestle or equivalent mechanical means. For homogeneous powders, proceed directly to weighing.
Weighing: Accurately weigh a portion of the composite equivalent to approximately 50 mg of this compound into a suitable container.
Extraction: Add 40 mL of acetonitrile and shake vigorously for 10-15 minutes. Sonicate for an additional 10 minutes to ensure complete extraction of the active ingredient from the formulation matrix.
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate insoluble excipients [4].
Dilution: Transfer an appropriate volume of the supernatant to a volumetric flask and dilute with mobile phase to achieve a final concentration within the linear range (160-240 μg/mL).
Filtration: Filter through a 0.45 μm membrane filter before HPLC analysis.
For recovery studies during method validation, placebo-based fortification is recommended. Prepare placebo samples (formulation without active ingredient) and fortify with known amounts of this compound API at different concentration levels (50%, 75%, 100%, 125%, and 150% of target concentration) to demonstrate accuracy and account for matrix effects [6].
The HPLC method for this compound has been rigorously validated according to ICH guidelines and pharmacopoeial standards [5] [6]. The validation protocol established comprehensive performance characteristics demonstrating the method's suitability for its intended applications in quality control. The following table summarizes the key validation parameters and results:
Table 2: Method Validation Parameters and Results for this compound HPLC Analysis
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 160-240 μg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.999 |
| Accuracy (API Recovery) | 98.27% | 98-102% |
| Accuracy (Drug Product Recovery) | 100.40% | 98-102% |
| Repeatability (RSD) | < 1.0% | RSD ≤ 2.0% |
| Intermediate Precision (RSD) | < 1.0% | RSD ≤ 2.0% |
| LOD | 1.4 ng/mL | Based on signal-to-noise 3:1 |
| LOQ | 7.0 ng/mL | Based on signal-to-noise 10:1 |
| Specificity | No interference from degradation products | Peak purity ≥ 99% |
The method demonstrated excellent linearity across the specified concentration range, with a correlation coefficient of 0.9997, indicating a strong proportional relationship between concentration and detector response [3]. The accuracy was established using a minimum of 9 determinations over 3 concentration levels, showing mean recoveries of 98.27% for API and 100.40% for drug product, both well within the acceptable range of 98-102% [3] [6].
The precision of the method was evaluated at multiple levels, including repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). Both demonstrated exceptional reproducibility with relative standard deviations (RSD) of less than 1.0%, significantly exceeding the typical acceptance criterion of ≤2.0% for pharmaceutical analysis [3] [5]. The method's robustness was confirmed through deliberate variations in method parameters, including temperature (±2°C), mobile phase composition (±2%), and flow rate (±0.1 mL/min), with no significant impact on chromatographic performance [4].
The specificity of the method was confirmed through forced degradation studies, which demonstrated baseline separation of this compound from its potential degradation products (bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide) [2]. The method's detection capability was established with a limit of detection (LOD) of 1.4 ng/mL and limit of quantitation (LOQ) of 7.0 ng/mL, indicating high sensitivity suitable for detecting low-level impurities and degradation products [3].
Stability testing is a critical component of method validation, particularly for establishing the stability-indicating capability of the HPLC method. For this compound, comprehensive stability studies have been conducted under various stress conditions to identify potential degradation products and establish the method's ability to separate these from the active compound [2]. The following protocol outlines the recommended forced degradation studies:
Acidic Conditions: Expose this compound API and drug product to 1.0 M HCl at room temperature for 1-6 hours. Withdraw aliquots at appropriate time points, neutralize, and analyze.
Basic Conditions: Treat samples with 1.0 M NaOH at room temperature for 1-6 hours. This is particularly important as this compound has shown susceptibility to basic conditions [2].
Oxidative Stress: Incubate samples in 3% hydrogen peroxide solution at room temperature for 1-24 hours. This compound has demonstrated good stability against oxidative degradation.
Photostability: Expose solid samples and solutions to strong light (4500 ± 500 Lux) for up to 10 days, following ICH Q1B guidelines [2].
Thermal Stress: Store solid samples at elevated temperatures (40°C and 60°C) for up to 10 days, and solutions at 40-80°C for shorter durations.
All stressed samples should be compared against appropriate controls protected from the stress condition. The chromatographic profiles are evaluated for the appearance of new peaks, changes in the main peak area, and mass balance calculations.
The stability studies revealed several key findings relevant to this compound handling and storage [2]:
pH Stability: this compound remains stable in aqueous media across a pH range of 4.0-8.0 for up to 6 hours. Outside this range, particularly under basic conditions, disproportionation occurs more rapidly.
Thermal Stability: Both API and FPP showed excellent thermal stability when stored at 40°C and 60°C for 10 days without significant degradation.
Photostability: this compound demonstrated photosensitivity, particularly in formulated products, with substantial recovery reduction after 10 days under strong light (4500 Lux).
Oxidative Stability: The compound showed remarkable stability against oxidative degradation when treated with 30% hydrogen peroxide.
Long-term Stability: Under accelerated conditions (40±2°C, RH 75±5%) for 6 months and long-term conditions (25±2°C, RH 60±10%) for 24 months, this compound exhibited no significant changes except minor color variation in the FPP.
These findings indicate that this compound possesses generally excellent stability as a drug candidate, with the primary concerns being protection from strong light and avoidance of strongly basic conditions during processing and storage.
The following workflow diagram illustrates the complete process for this compound sample preparation and HPLC analysis:
System suitability testing is an essential component of the HPLC method that verifies the system's performance at the time of analysis. For the this compound method, the following parameters should be evaluated before each analytical run [5]:
Theoretical Plates (N): The number of theoretical plates for the this compound peak should be not less than 2000, indicating adequate column efficiency. Calculated as N = 16(tᵣ/w)², where tᵣ is retention time and w is peak width at baseline.
Tailing Factor (T): Should not exceed 2.0, measured at 5% of peak height, indicating symmetric peak shape.
Repeatability: Five replicate injections of a standard solution should show RSD ≤ 2.0% for peak areas.
Resolution (R): Resolution between this compound and the closest eluting peak should be not less than 2.0, indicating complete separation from potential degradation products.
The system suitability criteria are established during method validation and must be met before sample analysis can proceed. This ensures that the entire HPLC system—including the column, mobile phase, instrumentation, and operator technique—is performing adequately for reliable this compound quantification [5].
Successful implementation of the this compound HPLC method requires attention to several practical aspects:
Column Equilibration: Allow sufficient time for column equilibration with the mobile phase before beginning analysis. For a new column, prime with at least 10-15 column volumes of mobile phase. Between runs, ensure consistent retention times by maintaining stable mobile phase composition and temperature.
Mobile Phase Preparation: Use high-purity HPLC grade solvents and water. Prepare the mobile phase by accurately measuring 850 mL of acetonitrile and 150 mL of water. Mix thoroughly and degas by sonication or sparging with helium before use.
Sample Stability: Prepared samples should be analyzed within 24 hours when stored at room temperature, or 48 hours when refrigerated at 4°C, based on stability data [2].
System Suitability Failure: If system suitability criteria are not met, check for mobile phase degradation, column performance deterioration, or instrumental issues such as leakages or detector lamp aging.
Even with a validated method, analysts may encounter challenges during routine implementation:
Peak Tailing: If tailing factor exceeds limits, consider column aging or contamination. Regenerate or replace the column if necessary. Also verify that the mobile phase pH is appropriate.
Retention Time Shifts: Significant changes in retention time may indicate mobile phase composition errors, temperature fluctuations, or column deterioration. Prepare fresh mobile phase and verify column temperature stability.
Increased Backpressure: This may indicate column blockage or particulate matter in the system. Check inline filters and frits, and if necessary, reverse-flush the column according to manufacturer's instructions.
Baseline Noise: Excessive noise may indicate contaminated mobile phase, detector lamp failure, or air bubbles in the detector. Degas mobile phase thoroughly and check detector performance.
For method transfer between laboratories, conduct a comparative study with at least six replicate injections of the same sample preparation on both systems. Statistical evaluation should demonstrate equivalent performance with no significant differences in assay results [5].
The comprehensive HPLC method detailed in these application notes provides a robust, reliable, and validated approach for the quantification of this compound in both active pharmaceutical ingredients and finished pharmaceutical products. The method has demonstrated excellent performance characteristics across all validation parameters, including specificity, accuracy, precision, linearity, and range. The stability-indicating capability of the method has been proven through forced degradation studies, which confirmed its ability to accurately quantify this compound while resolving it from potential degradation products.
The detailed protocols for sample preparation, system suitability testing, and method implementation facilitate successful adoption in quality control laboratories supporting this compound development and manufacturing. The method's robustness and reproducibility make it suitable for transfer between laboratories and for long-term routine use. As this compound continues through clinical development, this method will play a critical role in ensuring product quality, stability, and consistency, ultimately supporting the development of this promising anti-tumor agent.
This compound (bis(4-fluorobenzyl)trisulfide) represents a promising anti-tumor agent derived from natural product optimization, specifically developed as an antimitotic agent for cancer treatment. As a small molecule natural product derivative, this compound belongs to a unique structural series with demonstrated broad cellular antitumor activities. The compound's chemical structure features a central trisulfide bridge flanked by two p-fluorobenzyl groups, with the systematic name bis(p-fluorobenzyl)trisulfide and molecular formula C₁₄H₁₂F₂S₃. The advancement of this compound through preclinical studies has positioned it as an investigational new drug (IND) candidate, necessitating robust quality control methodologies to ensure its identity, potency, purity, and stability throughout pharmaceutical development.
The critical importance of validated analytical methods for active pharmaceutical ingredients (APIs) is underscored by regulatory requirements from the International Council for Harmonization (ICH) and other regulatory bodies. For this compound, comprehensive quality control is particularly essential given its mechanism as an antimitotic agent targeting cellular division processes. The solid-state properties of this compound, including crystalline form and physical stability, may significantly impact its bioavailability, efficacy, and safety profiles. Therefore, International Conference on Harmonization (ICH) guidelines mandate thorough polymorphic investigation for new APIs to establish appropriate quality control strategies. These analytical procedures must demonstrate suitable performance characteristics for their intended use in quality assessment throughout the product lifecycle, from development through commercial manufacturing.
The primary analytical method for this compound quantification employs a reversed-phase high-performance liquid chromatography (RP-HPLC) approach with UV detection. This method has been specifically optimized to provide robust separation and accurate quantification of this compound in both API and drug product formulations. The established chromatographic conditions utilize an isocratic elution system, which provides excellent reproducibility and efficiency for routine quality control operations. The specific parameters detailed in Table 1 have been demonstrated to yield optimal peak symmetry, resolution, and retention characteristics for this compound while maintaining practical runtime requirements.
Table 1: Chromatographic Conditions for this compound HPLC Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Spherisorb ODS II C₁₈ (250 mm × 4.6 mm, 5 μm) | Provides optimal retention and separation efficiency for non-polar compounds |
| Mobile Phase | Acetonitrile/Water (85:15, v/v) | Isocratic elution with simplified preparation and stable baseline |
| Flow Rate | 1.0 mL/min | Balances analysis time and separation efficiency |
| Column Temperature | 40 ± 1°C | Enhanced reproducibility and reduced backpressure |
| Detection Wavelength | 218 nm | Maximum absorbance for this compound molecular structure |
| Injection Volume | 10-20 μL | Compatible with standard HPLC autosamplers |
| Analysis Time | Typically 10-15 minutes | Practical for quality control throughput requirements |
The method employs a C18 stationary phase which provides excellent retentive characteristics for this compound's predominantly hydrophobic molecular structure. The acetonitrile-rich mobile phase (85:15 acetonitrile:water) creates an appropriately low-polarity environment that facilitates ideal partitioning of this compound between the mobile and stationary phases. This composition yields a well-defined chromatographic peak with consistent retention behavior. The elevated column temperature at 40°C serves to reduce mobile phase viscosity, thereby lowering system backpressure while enhancing mass transfer properties for improved peak shape. Detection at 218 nm targets the chromophoric regions of this compound, particularly the aromatic systems and sulfur bonds, which exhibit strong UV absorption at lower wavelengths.
System suitability tests are integral to demonstrating that the chromatographic system performs adequately at the time of analysis. For the this compound HPLC method, system suitability is verified through replicate injections (n=5) of a standard solution at the target concentration (200 μg/mL). The method demonstrates excellent precision with relative standard deviation (RSD) for peak areas of less than 1.0%, confirming adequate system performance. The tailing factor for the this compound peak should not exceed 1.5, and the theoretical plate count should be greater than 2000, indicating satisfactory column efficiency and peak symmetry.
The calibration curve for this compound exhibits linearity over the concentration range of 160-240 μg/mL with a correlation coefficient (r²) of 0.9997, demonstrating excellent proportional response across the target analytical range. The method exhibits exceptional sensitivity with a limit of detection (LOD) of 1.4 ng/mL and limit of quantitation (LOQ) of 7.0 ng/mL, well below levels of practical concern for quality control applications. Method precision, expressed as RSD, is consistently below 1.0% for both repeatability (intra-day) and intermediate precision (inter-day, inter-analyst), confirming reliable performance under normal operational variations. Accuracy, determined through recovery studies, demonstrates mean values of 98.27% and 100.40% for this compound API and drug product, respectively, with associated RSD values of 0.41% and 0.30%.
Analytical method validation provides documented evidence that the procedure consistently produces results that meet predetermined specifications and quality attributes. The validation protocol for this compound follows ICH Q2(R1) guidelines and encompasses all critical parameters necessary to demonstrate method suitability for its intended applications in quality control. The validation approach employs a science-based framework with predefined acceptance criteria that ensure method reliability throughout the product lifecycle. The comprehensive validation protocol addresses both drug substance (API) and drug product applications, with specific considerations for the stability-indicating nature of the method.
Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Specificity | Forced degradation studies (acid, base, oxidation, thermal, photolysis) | Baseline separation of this compound from all degradation products; peak purity > 99% |
| Linearity | Minimum of 5 concentrations across 160-240 μg/mL range | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery studies at 50%, 75%, 100%, 125%, 150% of target concentration | Mean recovery 98-102%; RSD ≤ 2.0% |
| Precision (Repeatability) | Six replicate preparations at 100% target concentration | RSD ≤ 1.0% |
| Intermediate Precision | Different days, analysts, instruments with same sample | RSD ≤ 2.0% |
| LOD/LOQ | Signal-to-noise approach or based on standard deviation of response | LOD: 1.4 ng/mL; LOQ: 7.0 ng/mL |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase composition | RSD ≤ 2.0% for system suitability parameters |
Specificity verification demonstrates the method's ability to unequivocally quantify this compound in the presence of potential impurities, degradation products, and formulation excipients. Forced degradation studies provide challenge conditions that evaluate the stability-indicating properties of the method. The experimental protocol involves subjecting this compound samples to various stress conditions including:
Following stress treatment, samples are analyzed chromatographically to assess separation of this compound from degradation products. Peak purity assessment using photodiode array detection confirms the homogeneity of the this compound peak. The method should demonstrate that this compound is baseline resolved from all degradation products with resolution greater than 2.0 between closely eluting peaks.
Accuracy determination establishes the closeness of agreement between the measured value and the true value. The experimental protocol involves preparation of spiked samples at five different concentration levels (50%, 75%, 100%, 125%, and 150% of target concentration) in triplicate. For drug product analysis, placebo formulations are spiked with known quantities of this compound API. The percentage recovery is calculated by comparing the measured concentration to the theoretical concentration. The mean recovery at each level should be within 98-102% with RSD not more than 2.0%.
Precision evaluation encompasses both repeatability and intermediate precision. Repeatability is assessed through six replicate preparations of a homogeneous sample at 100% of test concentration analyzed under the same conditions. Intermediate precision evaluates the method's performance under variability conditions including different analysts, different days, and different instruments while maintaining all other chromatographic parameters constant. The RSD for assay results in both precision studies should not exceed 1.0% for repeatability and 2.0% for intermediate precision.
Figure 1: Method Validation Workflow for this compound HPLC Analysis
The solid-state properties of this compound significantly influence its physicochemical behavior, stability, and bioavailability. Comprehensive crystallographic analysis reveals that this compound crystallizes in a monoclinic unit cell with space group C2/c. The unit cell parameters are determined as a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, and β = 104.25(1)°, with a cell volume of 1,448.4(2) ų and Z = 4. X-ray single crystal diffraction studies confirm the molecular configuration, showing the central sulfur atom (S2) positioned at a symmetric center of the molecule with a bond angle of S1–S2–S1i of 104.6(1)°. These structural parameters provide critical reference data for polymorph screening and physical form control strategies.
Comparative XRPD studies of crystalline samples obtained from recrystallization using different solvents (ethanol, n-hexane, ethyl acetate, and acetone) demonstrate identical diffraction patterns, confirming the existence of a single crystalline form regardless of recrystallization solvent. This observation is particularly important for quality control, as it simplifies the polymorphic landscape and reduces the risk of form variability during manufacturing. The simulated powder diffraction pattern derived from single crystal structure data shows excellent agreement with experimental XRPD results, providing a definitive reference for identifying the correct crystalline form of this compound API.
Thermal analysis of this compound provides critical data for establishing appropriate storage and processing conditions. Differential scanning calorimetry (DSC) studies reveal onset temperatures of 60.4-60.7°C and peak temperatures of 62.1-62.4°C for the melting transition across crystalline samples from different solvents. Thermogravimetric analysis (TGA) demonstrates a 5% weight loss at 163.3°C when studying the decomposition process in the temperature range of 20-200°C, indicating the compound's thermal stability under normal handling conditions. These thermal characteristics provide important specifications for establishing appropriate storage, handling, and processing conditions.
Fourier-transform infrared (FT-IR) spectroscopic analysis confirms the molecular structure through identification of characteristic absorption bands. The spectra show distinct signals corresponding to S-S stretching vibrations (approximately 500 cm⁻¹), C-S stretching vibrations (around 700 cm⁻¹), and characteristic aromatic substitution patterns in the fingerprint region. The identical FT-IR spectra obtained for crystalline samples from different recrystallization solvents provide additional evidence of consistent solid-form structure. This comprehensive physical characterization establishes a foundational database for quality control comparisons and potential investigations into polymorphic behavior should form variations be encountered during process scale-up.
Implementation of the this compound quality control methods requires careful consideration of the analytical lifecycle and phase-appropriate validation. During early development phases, verification of method "scientific soundness" with notebook documentation may suffice, while late-phase methods require full validation compliant with ICH guidelines. The validated HPLC method demonstrates excellent performance for stability testing, with capability to separate this compound from potential degradation products formed under various stress conditions. For drug product analysis, the method shows selective quantification of this compound in the presence of pharmaceutical excipients, with mean recovery of 100.40% and RSD of 0.30%, confirming absence of matrix interference.
The stability-indicating capability of the method is crucial for monitoring this compound quality throughout the shelf life. Forced degradation studies should be conducted during method development to establish the method's ability to detect degradation under relevant stress conditions. The peak purity assessment using photodiode array detection provides orthogonal confirmation that the this compound peak remains homogeneous and free from co-eluting impurities. For transfer of the method to quality control laboratories, a system suitability test (SST) should be established, typically consisting of five replicate injections of a standard solution with acceptance criteria for retention time, peak area RSD, tailing factor, and theoretical plates.
Routine monitoring of system suitability parameters provides early indication of potential method performance issues. Significant changes in retention time may suggest mobile phase composition errors or column degradation, while peak tailing often indicates active sites in the chromatographic system. To maintain method robustness, consistent mobile phase preparation using high-purity reagents and HPLC-grade water is essential. Mobile phases should be prepared fresh regularly or stability-established expiration dates should be implemented. Column performance should be monitored through periodic testing with reference standards, and preventive maintenance schedules should be established for HPLC system components.
Periodic revalidation should be conducted every five years in the absence of method changes, or whenever significant changes occur in the manufacturing process, drug product formulation, or analytical instrumentation. Changes to the validated method must be controlled through a formal change control procedure with assessment of potential impact on method performance. For transfer of the method between laboratories, a comparative testing protocol should be implemented, with predefined acceptance criteria for method performance equivalence. The comprehensive validation data and practical implementation guidelines provided in these application notes establish a robust foundation for quality control of this compound throughout its pharmaceutical development lifecycle.
Figure 2: HPLC Operational Workflow for this compound Quality Control
| Question | Answer & Key Findings | Reference |
|---|---|---|
| What is Fluorapacin's stability in basic conditions? | This compound is unstable under strong basic conditions. Treatment with 1.0 M NaOH accelerates its disproportionation into related substances bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B). [1] | [1] |
| What is the stable pH range for this compound in aqueous media? | The most stable pH range for this compound in aqueous media is pH 4.0 to 8.0. The drug shows significant instability outside this range when observed for up to 6 hours. [1] | [1] |
| Is this compound susceptible to oxidative degradation? | No. Studies treating this compound and its finished product in 30% hydrogen peroxide aqueous solution verified its oxidative stability. [1] | [1] |
| How does light affect this compound's stability? | Exposure to strong light (4500 Lx ± 500 Lx) for 10 days has a substantial effect on recovery, especially for the finished pharmaceutical product (FPP). [1] | [1] |
| What are the key degradation products of this compound? | The primary degradation products identified are bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B), formed mainly under basic conditions. [1] | [1] |
This methodology is adapted from stability-indicating HPLC studies on this compound. [1]
To stress this compound (Active Pharmaceutical Ingredient, API) under basic conditions to identify degradation products and determine kinetic parameters like the rate constant and half-life.
The diagram below outlines the logical sequence for conducting and analyzing a forced degradation study.
Based on a forced degradation study, the primary degradation products of this compound (bis(4-fluorobenzyl)trisulfide) result from disproportionation. The table below summarizes the key findings [1].
| Degradation Product | Chemical Name | Formation Condition |
|---|---|---|
| Compound A | bis(4-fluorobenzyl)disulfide | Disproportionation in solid state; accelerated under strong basic conditions (1.0M NaOH) [1]. |
| Compound B | bis(4-fluorobenzyl)tetrasulfide | Disproportionation in solid state; accelerated under strong basic conditions (1.0M NaOH) [1]. |
Key Stability Findings: [1]
The degradation products were identified and verified using a stability-indicating HPLC method. Here is a generalized protocol you can adapt [1].
| Method Parameter | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Method Purpose | Stability-indicating analysis |
| Key Outcome | Separation and evaluation of this compound and its degradation products (A & B). |
Experimental Protocol:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low recovery of this compound in solution studies | Instability at non-optimal pH | Ensure the pH of the aqueous solution is between 4.0 and 8.0. Avoid strong alkaline conditions [1]. |
| Unexpected degradation in solid samples | Exposure to strong light | Store API and FPP in light-protected containers. Conduct experiments under controlled lighting [1]. |
| Poor resolution in HPLC | Inappropriate chromatographic conditions | Optimize the mobile phase composition, column type, and temperature. Method robustness should be tested by varying factors like pH and mobile phase composition [3]. |
The following diagram illustrates the logical workflow for conducting and analyzing forced degradation studies on this compound.
Workflow for this compound Degradation Studies
The table below summarizes the core stability information for bis(4-fluorobenzyl)trisulfide (fluorapacin) and its relationship to bis(4-fluorobenzyl)disulfide.
| Aspect | Details |
|---|---|
| Primary Compound | Bis(4-fluorobenzyl)trisulfide (this compound) [1] [2] |
| Identified Degradation Products | Bis(4-fluorobenzyl)disulfide (Product A) and Bis(4-fluorobenzyl)tetrasulfide (Product B) [2] |
| Degradation Process | Disproportionation under forced conditions [2] |
| Key Stressors | Strong base (1.0 M NaOH accelerates disproportionation); Strong light (substantial effect, especially on finished product) [2] |
| Stable Conditions | pH: Stable in aqueous media at pH 4.0-8.0 for up to 6 hours. Temperature: Stable at 40°C and 60°C for 10 days. Excellent thermal stability under accelerated (40°C, 6 months) and long-term (25°C, 24 months) storage with light protection [2] |
| Oxidative Stability | Stable in 30% hydrogen peroxide aqueous solution [2] |
The following diagram outlines a general workflow for conducting stability studies, based on the methodologies applied to the related compound, this compound.
Key steps in the workflow include:
Q: What are the main degradation products I should look for when working with this compound? A: The primary degradation products formed via disproportionation are bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide [2].
Q: How should I store bis(4-fluorobenzyl)trisulfide (this compound) to ensure its stability? A: For long-term stability, store the material in a cool, dry place in a tightly sealed container, protected from light. The most critical factor is protection from strong light exposure. While stable across a range of pH values, neutral conditions (pH 4.0-8.0) are recommended [2].
Q: Is this compound susceptible to oxidation? A: Studies indicate that this compound is stable against oxidative degradation. No significant decomposition was observed after treatment with 30% hydrogen peroxide solution [2].
This section addresses the most common challenges you might encounter during HPLC analysis.
1. What are the most common causes of high backpressure? High pressure is often the first sign of a developing blockage [1].
| Causes | Solutions |
|---|---|
| Clogged column | Flush the column with pure water at 40–50°C, followed by methanol or other appropriate solvents [1]. |
| Blocked inlet frit | Clean or replace the column's inlet frit; use a guard column to prevent future blockages [1]. |
| Salt precipitation | Flush the system with a high-water content mobile phase to re-dissolve salts [1]. |
| Blocked check valve | Inspect and clean the check valve located at the solvent delivery pump [2]. |
2. How can I improve poor peak shape (tailing, fronting, splitting)? Peak shape issues are often related to the column or mobile phase chemistry [3].
| Problem | Likely Causes | Solutions |
|---|---|---|
| Peak Tailing | Strong column interactions, contaminated column, weak mobile phase. | Use a different column chemistry; adjust mobile phase pH/strength; clean or replace the column [4] [1] [3]. |
| Peak Fronting | Column overload, inappropriate mobile phase, injector issues. | Reduce injection volume; optimize mobile phase composition; check injector function [4] [3]. |
| Peak Splitting | Clogged frit, void in column, secondary interactions. | Clean or replace the inlet frit; replace the column; consider a column with optimized surface chemistry [4] [3]. |
3. Why is my baseline noisy or drifting? A stable baseline is crucial for accurate quantification [5] [1].
| Causes | Solutions |
|---|---|
| Air bubbles | Degas mobile phases thoroughly; use an inline degasser [5] [1]. |
| Contaminated solvents | Use high-purity HPLC-grade solvents [1]. |
| Detector lamp issues | Replace an aging UV lamp; clean the detector flow cell [1]. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature [5]. |
4. What leads to shifts in retention time? Retention time stability is key for compound identification [4] [1].
| Causes | Solutions |
|---|---|
| Mobile phase variation | Prepare mobile phases consistently and accurately; ensure proper solvent delivery [1]. |
| Column aging | Re-equilibrate the column; replace a degraded column [1]. |
| Temperature changes | Use a column oven to maintain a constant temperature [5]. |
| Pump flow inconsistencies | Service the pump; check for malfunctions in check valves or seals [1]. |
When a problem arises, a logical and step-by-step approach is more effective than random checks. The following diagram outlines a general troubleshooting strategy you can apply to most HPLC issues.
A robust analysis begins with a well-developed method. The workflow below, synthesized from expert resources, outlines the critical steps [6].
Q1: What are the recommended storage conditions for Fluorapacin?
Q2: Is this compound sensitive to light?
Q3: How does pH affect this compound's stability?
Q4: What are the main degradation products of this compound?
Issue: Low recovery of this compound after storage or processing.
| Potential Cause | Investigation | Recommended Solution |
|---|---|---|
| Light Exposure | Review storage history and handling procedures for light protection. | Store in amber glass vials or containers; minimize exposure to light during experiments. |
| Basic Conditions | Check the pH of any solutions or buffers the compound was in contact with. | Ensure the chemical environment remains within the stable pH range of 4.0-8.0. Avoid alkaline conditions. |
| Oxidative Stress | Although found to be stable, verify if strong oxidizers were present. | The study found this compound to be stable to oxidation; focus troubleshooting on light and pH first [1]. |
The table below consolidates key stability findings from forced degradation studies [1].
| Stress Condition | Details | Impact on this compound & Key Findings |
|---|---|---|
| Photolysis | Strong light (4500 Lx ± 500 Lx) for 10 days | High impact: Significant reduction in recovery, especially for the Finished Product. |
| Acid Hydrolysis | 1.0 M HCl | Low impact: No significant effect on recovery. |
| Base Hydrolysis | 1.0 M NaOH | High impact: Accelerated degradation to disulfide and tetrasulfide related substances. |
| Oxidation | 30% Hydrogen Peroxide (H₂O₂) | Low impact: Verified to be oxidatively stable. |
| Thermal Stability | 40 °C & 60 °C for 10 days; Long-term (25 °C) and accelerated (40 °C) storage | Low impact: No obvious impact. Minor color change in FPP may occur under accelerated conditions. |
| pH Stability | Aqueous media, pH 2.0-10.0 | Variable impact: Most stable in the pH 4.0-8.0 range. Unstable outside this range. |
| Freeze-Thaw | Three cycles | Low impact: High recovery (99.57%) of the API. |
This methodology is adapted from the search results and ICH guidelines to help you validate stability [1] [2].
The following diagram outlines the logical workflow for a stability investigation, incorporating the key stress factors identified for this compound.
This section provides the established methodology for identifying and quantifying Fluorapacin's primary metabolites in rat urine, which can be adapted for other biological matrices [1].
The diagram below outlines the key steps in the sample preparation and analysis process.
This method has been demonstrated to have excellent specificity, accuracy, precision, and stability [1]. The table below summarizes the key parameters and performance characteristics.
| Parameter | Details / Value |
|---|---|
| Analytical Technique | HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) |
| Analytes | p-FHA and p-FBA |
| Biological Matrix | Rat urine |
| Key Validation Results | Excellent specificity, accuracy, precision, and stability demonstrated. |
| Total Excretion Recovery | 67.6% ± 4.9% (mean ± SE, n=6) of the administered dose over 48 hours [1]. |
| Major Metabolite | p-FHA was identified as the major metabolite in urine [1]. |
FAQ 1: What should I do if my chromatogram shows poor resolution between p-FHA and p-FBA peaks?
FAQ 2: How can I resolve issues with low sensitivity for detecting p-FBA?
FAQ 3: My recovery rates for the metabolites are consistently low. What could be wrong?
The initial HPLC-UV method is ideal for quantification. For definitive structural identification of metabolites, more advanced techniques are required.
The following diagram maps the logical flow of a technical support process, from problem identification to resolution, which can be applied to various experimental challenges.
Here are answers to common issues you might encounter during forced degradation studies of Fluorapacin.
Q1: Why is my this compound recovery low after basic stress testing?
Q2: The drug product shows higher photosensitivity than the API. Is this normal?
Q3: What is the most stable pH range for this compound in solution?
Q4: What HPLC method can I use to quantify this compound and its degradation products?
This compound degrades significantly in 1M NaOH, forming two main related substances [1].
The finished product may be less stable, particularly under photolytic stress [1].
The following table summarizes the standard forced degradation conditions for this compound and the typical outcomes you should expect [1].
| Stress Condition | Parameters | Result & Recovery | Key Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 1M HCl | High recovery (>95%); stable [1] | Not significant |
| Base Hydrolysis | 1M NaOH | Accelerated degradation [1] | Bis(4-fluorobenzyl)disulfide (A) and tetrasulfide (B) [1] |
| Oxidative Stress | 30% H2O2 | High recovery; stable [1] | Not significant |
| Photolytic Stress | Strong light (~4500 Lx, 10 days) | Substantial effect, especially for FPP [1] | To be characterized |
| Thermal Stress | 40°C / 60°C, 10 days (dry) | No obvious impact [1] | Not significant |
| Thermal Humidity | 40°C, 75% RH, 6 months | No significant change (minor color change for FPP) [1] | Not significant |
For quantifying this compound and monitoring its degradation products, use this validated HPLC method [2].
| Parameter | Specification |
|---|---|
| Column | Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 µm) [2] |
| Mobile Phase | Acetonitrile/Water (85:15, v/v) [2] |
| Flow Rate | 1.0 mL/min [2] |
| Temperature | 40°C [2] |
| Detection (UV) | 218 nm [2] |
| Linearity Range | 160-240 µg/mL [2] |
| Injection Volume | Note: Not specified in search results; should be defined in your lab's SOP. |
| Runtime | Note: Not specified in search results; requires method development. |
The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflow for .
This technical support center provides a foundational framework for your . The core stability profile indicates that base hydrolysis and photolytic stress are the primary degradation pathways to monitor closely [1]. The provided HPLC method is a suitable starting point for developing your own stability-indicating assay [2].
Matrix effects occur when other components in a sample interfere with the measurement of your target analyte, leading to inaccurate results such as signal suppression or enhancement [1] [2]. This is a common challenge in techniques like LC-MS and HPLC [3].
To systematically detect and quantify matrix effects, you can use the following experimental protocol, which involves preparing and analyzing three different types of samples [4].
Experimental Protocol for Assessing Matrix Effects & Recovery [4]
| Sample Type | Preparation Description | Purpose |
|---|---|---|
| Pre-Spike Sample | Add target analyte (e.g., Fluorapacin) to the blank matrix before extraction. Process the sample through the entire analytical method. | Determines the total process efficiency, accounting for both extraction recovery and matrix effects. |
| Post-Spike Sample | Take a blank matrix and process it through the entire extraction. Add the target analyte to the cleaned extract after extraction. | Represents 100% recovery and is used to isolate the impact of the matrix on ionization. |
| Neat Blank Sample | Prepare the target analyte in pure solvent, without any matrix. This sample bypasses the extraction process. | Establishes the baseline signal in the absence of any matrix components. |
After analyzing these samples, use the peak areas to calculate two key metrics:
% Recovery = (Avg. Peak Area of Pre-Spike / Avg. Peak Area of Post-Spike) × 100 [4].% Matrix Effect = [1 - (Avg. Peak Area of Post-Spike / Avg. Peak Area of Neat Blank)] × 100 [4].The workflow below illustrates the logical sequence of this assessment method.
No single strategy works for all cases; a combination of approaches is often required [5]. The table below summarizes the most effective techniques.
Summary of Matrix Effect Mitigation Strategies
| Strategy | Description | Key Considerations |
|---|---|---|
| Sample Clean-up [6] [3] | Using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds from the sample before analysis. | Greatly reduces matrix components; may need optimization for specific matrix-analyte pairs. |
| Improved Chromatography [5] | Modifying LC conditions (column, mobile phase, gradient) to better separate the analyte from interfering compounds. | A primary method to avoid co-elution; can be time-consuming to optimize. |
| Stable Isotope Internal Standard [3] | Using a deuterated or C13-labeled version of the analyte as an internal standard. | Considered the "gold standard"; corrects for both recovery and matrix effects; can be expensive or unavailable. |
| Standard Addition [6] | Adding known amounts of analyte to the sample itself and measuring the response. | Does not require a blank matrix; useful for endogenous compounds or complex matrices; very labor-intensive. |
| Matrix-Matched Calibration [3] | Preparing calibration standards in a matrix similar to the sample. | Common in food and environmental analysis; requires a consistent, representative blank matrix. |
| Alternative Ionization [7] | Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). | APCI is generally less susceptible to ion suppression than ESI; depends on analyte properties. |
What is the most effective way to correct for matrix effects in quantitative LC-MS? The most effective and widely recognized technique is using a stable isotope-labeled internal standard (SIL-IS) [6] [3]. Because the labeled standard has nearly identical chemical properties to the analyte and co-elutes with it, it experiences the same matrix effects, allowing for accurate correction.
Can I just dilute my sample to reduce matrix effects? Yes, sample dilution can be a simple and effective strategy, but it is only feasible when the sensitivity of your assay is high enough that you can still detect the analyte at lower concentrations [6].
Are some ionization techniques less prone to matrix effects? Yes, studies have shown that Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) [7]. This is because the ionization processes in APCI occur in the gas phase, after evaporation, reducing interaction with non-volatile matrix components.
The table below summarizes the key validation parameters and experimental data for the stability-indicating HPLC method developed for fluorapacin, based on the cited study [1].
| Validation Parameter | Experimental Conditions & Methodology | Results for this compound |
|---|
| Linearity & Range | • Concentration Range: 160 - 240 µg/mL • Method: Calibration curve of peak area vs. concentration. | • Correlation Coefficient (r): 0.9997 [1] | | Precision (Repeatability) | • Method: Multiple measurements of homogeneous sample [2]. Expressed as Relative Standard Deviation (RSD) [3]. | • RSD: < 1.0% [1] | | Accuracy | • Method: Recovery study of spiked analyte [2] [3]. • Sample Types: Active Pharmaceutical Ingredient (API) and finished drug product [1]. | • API Recovery: 98.27% • Drug Product Recovery: 100.40% [1] | | Specificity | • Method: Method's ability to discriminate analyte from interferences [4]. Demonstrated via separation of API from impurities/degradants [1]. | • Method confirmed as stability-indicating, successfully separating this compound from its pharmaceutical preparation [1]. | | Sensitivity (LOD & LOQ) | • Method: Signal-to-noise ratio [2] [3]. | • LOD: 1.4 ng/mL • LOQ: 7.0 ng/mL [1] | | Robustness | • Method: Deliberate, small variations in method conditions (e.g., temperature) [3]. | • Method performed robustly with RSD < 1.0% under varied conditions [1]. | | Chromatographic Conditions | • Column: Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 µm) • Mobile Phase: Acetonitrile/Water (85:15, v/v) • Flow Rate: 1.0 mL/min • Temperature: 40 ±1 °C • Detection: UV at 218 nm • Injection Volume: Not specified in abstract [1]. | |
While the data above is specific to this compound, the overall process for validating any HPLC method follows a structured workflow. The diagram below outlines the key stages, from initial preparation to final reporting.
Here is a more detailed explanation of the key steps in the workflow:
Pre-Validation Requirements: Before formal validation, ensure the HPLC system is qualified (Installation, Operational, and Performance Qualification) and that sample/standard solutions are stable throughout the planned testing period [5]. A System Suitability Test (SST) must be performed to verify that the system's resolution and repeatability are adequate for the analysis [4] [5].
Core Validation Parameters: This phase involves a series of experiments to prove the method is reliable for its intended purpose, focusing on [2] [4] [3]:
For your objective comparison guide, you could consider the following frameworks:
The table below summarizes the key quantitative data from analytical and stability studies of this compound:
| Parameter | Specification / Condition | Result / Performance |
|---|---|---|
| Analytical Method (HPLC) [1] | ||
| - Linearity Range | 160 - 240 μg/mL | R² = 0.9997 |
| - Limit of Detection (LOD) | - | 1.4 ng/mL |
| - Limit of Quantification (LOQ) | - | 7.0 ng/mL |
| - Accuracy (API / Drug Product) | - | 98.27% / 100.40% Recovery |
| - Precision (Repeatability) | RSD | < 1.0% |
| Stability Profile [2] | ||
| - Thermal (Accelerated) | 40±2°C, 75±5% RH, 6 months | No significant change |
| - Thermal (Long-term) | 25±2°C, 60±10% RH, 24 months | No significant change (minor color change in FPP) |
| - Acid (1.0M HCl) | - | High recovery (stable) |
| - Base (1.0M NaOH) | - | Accelerated degradation (disproportionation) |
| - Oxidative (30% H₂O₂) | - | Stable |
| - Photolytic (Strong light, 10 days) | 4500±500 Lx | Substantial impact on recovery, especially for FPP |
| - pH Stability (6 hours) | Range of 2.0 - 10.0 | Most stable in pH 4.0 - 8.0 |
Abbreviations: API (Active Pharmaceutical Ingredient), FPP (Finished Pharmaceutical Product), RSD (Relative Standard Deviation), RH (Relative Humidity).
For researchers aiming to reproduce these studies or validate similar methods, the core experimental details are outlined below.
1. Stability-Indicating HPLC Method [1] This method is designed to accurately quantify this compound even in the presence of its degradation products.
2. Key Stability Study Protocols [2] The forced degradation studies help identify the drug's intrinsic stability and potential degradation pathways.
The stability studies reveal that this compound undergoes a specific chemical reaction under basic conditions, which is its primary degradation pathway.
The data shows that this compound demonstrates excellent thermal and oxidative stability, making it a robust candidate for further clinical development. Its primary vulnerability is degradation under strong basic conditions and light exposure, which must be controlled during manufacturing and storage.
The validated HPLC method is highly precise, accurate, and stability-indicating, making it suitable for quality control. As the available data is from 2008-2019, you should consult recent literature to confirm if more advanced analytical methods have since been developed for this compound.
The table below summarizes the key identifiers for the two compounds:
| Property | Fluorapacin (bis(4-fluorobenzyl)trisulfide) | bis(4-fluorobenzyl)disulfide |
|---|---|---|
| CAS Number | 869811-23-4 [1] | 405-31-2 [2] |
| Molecular Formula | C₁₄H₁₂F₂S₃ [1] | C₁₂H₈F₂S₂ [2] |
| Synonym(s) | Bis[(4-fluorophenyl)methyl] trisulfide [1] | bis(4-fluorophenyl) disulfide [2] |
| Molecular Weight | Information missing | 254.313 g/mol [2] |
| Chemical Structure | Information missing | C1=CC(=CC=C1F)SSC2=CC=C(C=C2)F [2] |
| Primary Role | Promising new anticancer drug candidate [3] | Pharmaceutical intermediate; Degradation product of this compound [3] [2] |
While a direct activity comparison is not available, extensive studies have been conducted on this compound, which provide context for its potential superiority as a drug candidate.
A stability-indicating HPLC method was used to evaluate this compound under various forced conditions [3]. Key findings are summarized below:
| Stress Condition | Effect on this compound Recovery | Identified Degradation Product(s) |
|---|---|---|
| Oxidative (30% H₂O₂) | Verified oxidative stability [3] | None substantial [3] |
| Strong Acid (1.0M HCl) | No effect on recovery [3] | None [3] |
| Strong Base (1.0M NaOH) | Accelerated degradation [3] | bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B) [3] |
| Strong Light (4500 Lx, 10 days) | Substantial effect, especially in finished product [3] | Information missing |
| Elevated Temperature (40°C & 60°C, 10 days) | No obvious impact [3] | None [3] |
Experimental Protocol for Stability: The forced degradation studies involved treating the active pharmaceutical ingredient (API) and finished pharmaceutical product (FPP) of this compound under various conditions, including acidic (1.0M HCl), basic (1.0M NaOH), oxidative (30% hydrogen peroxide), and photolytic (strong light at 4500 Lx) environments. The resulting mixtures were then analyzed using a stability-indicating HPLC method to quantify the recovery of this compound and the formation of its related substances [3].
The relationship between this compound and its degradation products can be visualized as follows:
In vivo studies in rats identified two main metabolites of this compound after intravenous administration [4]:
Experimental Protocol for Metabolite Identification and Determination: Urine was collected from rats after intravenous administration of this compound. The metabolites were identified using GC-MS and HPLC. A specific HPLC-UV method was developed and validated for the simultaneous quantification of p-FHA and p-FBA in the urine samples. This method was successfully applied to study the urinary excretion over 48 hours [4].
The metabolic pathway and excretion are illustrated below:
The search results confirm that This compound is a promising anticancer agent with a well-documented profile, including broad-spectrum anti-proliferative activity, in vivo efficacy in mouse models, and an excellent safety profile [4]. Its stability and metabolic pathways have been rigorously characterized [3] [4].
However, bis(4-fluorobenzyl)disulfide is primarily documented as a degradation product of this compound [3] and is commercially available for use as a general pharmaceutical intermediate [2]. The search results do not contain experimental data comparing their anticancer potency, efficacy in cell lines or animal models, or toxicity profiles.
To conduct a meaningful comparison, you may need to explore the following:
For the anti-tumor agent this compound, a specific stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated. The key parameters of this method are summarized in the following table [1] [2].
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 218 nm |
| Linearity Range | 160 - 240 μg/mL |
| Correlation Coefficient (R²) | 0.9997 |
| Limit of Detection (LOD) | 1.4 ng/mL |
| Limit of Quantification (LOQ) | 7.0 ng/mL |
| Precision (RSD) | < 1.0% |
The methodology for the quantitative determination of this compound in both its pure form (API) and pharmaceutical preparations is as follows [1]:
The term "linearity range" refers to the interval of analyte concentrations where the analytical instrument's response is directly proportional to the concentration. This is distinct from the "working range," which is the concentration range over which the method provides results with an acceptable level of certainty [3]. The linearity for this compound was confirmed from 160–240 μg/mL with a high correlation coefficient (0.9997), indicating excellent proportionality in this range [1].
The search results contained information on analytical methods for other drugs, but not for direct alternatives to this compound. The methods below are provided for illustrative purposes to show how analytical parameters can vary based on the drug and technique.
| Drug | Technique | Linearity Range | LOD | LOQ |
|---|---|---|---|---|
| This compound [1] [2] | HPLC-UV | 160 - 240 μg/mL | 1.4 ng/mL | 7.0 ng/mL |
| Rivastigmine [4] | Spectrofluorimetry | 100 - 4000 ng/mL | 20.5 ng/mL | 62.1 ng/mL |
| Ciprofloxacin & Curcumin [5] | UV-Spectrophotometry | 1 - 6 μg/mL | Information missing | Information missing |
The process of developing and validating an analytical method involves several key stages, from initial setup to final quality control application. The following diagram illustrates this workflow for this compound.
The search results did not contain information on the signaling pathways or specific cellular mechanisms of action for this compound.
The table below summarizes the key performance metrics for the stability-indicating HPLC method developed for this compound, based on data from a supplier's documentation [1].
| Parameter | Value / Description |
|---|---|
| Analyte | This compound [1] |
| Instrument | HPLC with UV detection [1] |
| Detection Wavelength | 218 nm [1] |
| LOD (Limit of Detection) | 1.4 ng/mL [1] |
| LOQ (Limit of Quantification) | 7.0 ng/mL [1] |
| Calibration Range | 160–240 μg/mL [1] |
| Linearity (R²) | 0.9997 [1] |
| Precision (R.S.D.) | < 1.0% [1] |
LOD and LOQ are fundamental figures of merit in analytical chemistry that define the capabilities of a method [2].
The ratio of LOQ to LOD is often approximately 3 to 5 [2]. For this compound, the LOQ (7.0 ng/mL) is 5 times its LOD (1.4 ng/mL), which aligns with this common practice [1].
There are several accepted approaches for determining LOD and LOQ. The method used for this compound is based on the signal-to-noise ratio [1]. The table below outlines common methodologies you may encounter in the literature.
| Method | Brief Description |
|---|---|
| Signal-to-Noise Ratio (S/N) | Compares the analyte signal to the background noise. LOD is typically a S/N of 3:1, and LOQ is 10:1. [4] This is a common and practical approach. |
| Calibration Curve Slope | Uses the standard deviation of the response and the slope of the calibration curve. LOD is often calculated as (3.3 × σ)/S and LOQ as (10 × σ)/S, where σ is the standard deviation and S is the slope. [2] [4] [3] |
| Laboratory Fortified Blank | Involves analyzing multiple blank samples spiked with low levels of the analyte. The standard deviation of these samples is used to calculate the limits, providing a method-specific value. [4] |
The experimental workflow for developing and validating an analytical method like the one for this compound can be summarized as follows:
To build a more comprehensive comparison guide, you could:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated specifically for the quantitative determination of the anti-tumor agent this compound (bis(4-fluorobenzyl)trisulfide) in both its active pharmaceutical ingredient (API) and drug product form [1].
The method was designed to separate this compound from its degradation products. Key parameters of the validated method are summarized below [1]:
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 218 nm |
| Linearity Range | 160-240 µg/mL |
| Correlation Coefficient | 0.9997 |
| Application | Quality control of this compound API and drug product |
Forced degradation studies stress a drug substance under various conditions to validate the stability-indicating method and identify potential degradation products. The general protocol is outlined below [2]:
The search results do not contain experimental data comparing this compound's stability or degradation profile with other anti-tumor agents. One source mentions that 4-Fluorobenzyl mercaptan is used in the synthesis of this compound's degradation products, specifically bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide [5]. This suggests that the cleavage of the trisulfide bond is a potential degradation pathway, but the data is insufficient for a direct comparison with other drugs.
To build a more comprehensive comparison guide, you could: